Product packaging for 4-Amino-6-chloro-5-methoxypyrimidine(Cat. No.:CAS No. 5018-41-7)

4-Amino-6-chloro-5-methoxypyrimidine

カタログ番号: B1329404
CAS番号: 5018-41-7
分子量: 159.57 g/mol
InChIキー: AAJZJNHQPBMCFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Amino-6-chloro-5-methoxypyrimidine is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 159.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3O B1329404 4-Amino-6-chloro-5-methoxypyrimidine CAS No. 5018-41-7

特性

IUPAC Name

6-chloro-5-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJZJNHQPBMCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198229
Record name 6-Chloro-5-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5018-41-7
Record name 6-Chloro-5-methoxy-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5018-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-methoxy-4-pyrimidinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-5-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-methoxypyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORO-5-METHOXY-4-PYRIMIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTV46J7E54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-chloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloro-5-methoxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. As a heterocyclic compound, its structural features suggest potential applications as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is fundamental for its synthesis, formulation, and evaluation in biological systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including detailed experimental protocols for their determination and a logical workflow for its characterization.

Core Physicochemical Properties

PropertyValueSource
IUPAC Name 6-chloro-5-methoxypyrimidin-4-amineN/A
CAS Number 5018-41-7[1][2]
Molecular Formula C₅H₆ClN₃O[1][2]
Molecular Weight 159.57 g/mol [2]
Melting Point 176 - 178 °CSupplier Data
Boiling Point 305.4 °C at 760 mmHgSupplier Data
logP (Predicted) 0.8PubChemLite
Solubility Data not availableN/A
pKa Data not availableN/A

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are standard protocols that can be employed for the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For pure compounds, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed container.

  • The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration.

  • The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, the pKa of its conjugate acid is determined.

Methodology:

  • A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

  • The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

  • A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • The titration is continued until a complete titration curve is obtained.

  • The pKa value is determined from the titration curve, often by identifying the pH at the half-equivalence point or by using derivative plots to find the inflection point.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Methodology:

  • Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

  • A known amount of this compound is dissolved in one of the phases (preferably the one in which it is more soluble).

  • The two phases are combined in a sealed container and agitated until partitioning equilibrium is reached (typically for several hours).

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a research compound such as this compound.

G A Compound Synthesis and Purification B Structural Confirmation (NMR, MS, etc.) A->B C Purity Assessment (HPLC, Elemental Analysis) B->C D Physicochemical Property Determination C->D E Melting Point D->E F Solubility (Aqueous & Organic) D->F G pKa D->G H logP / logD D->H I Data Analysis and Property Profiling E->I F->I G->I H->I J Informing Further Development Decisions I->J

Caption: Physicochemical Characterization Workflow.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some key experimental data remains to be reported in the literature, the provided protocols offer a clear path for researchers to obtain this critical information. The systematic characterization of these properties is an indispensable step in the rational design and development of new chemical entities for therapeutic applications. Further research to determine the experimental solubility and pKa of this compound is highly encouraged to complete its physicochemical profile.

References

An In-depth Technical Guide on the Spectral Data of 4-Amino-6-chloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the spectral data for the compound 4-Amino-6-chloro-5-methoxypyrimidine (CAS No. 5018-41-7). Due to the limited availability of published experimental spectral data for this specific molecule, this document outlines the expected spectral characteristics based on closely related analogues and provides standardized experimental protocols for obtaining NMR, IR, and MS data. Furthermore, a proposed synthetic pathway is visualized to aid researchers in its preparation and characterization.

Compound Profile

  • IUPAC Name: 6-chloro-5-methoxypyrimidin-4-amine[1]

  • Synonyms: 4-Amino-5-methoxy-6-chloropyrimidine[2]

  • CAS Number: 5018-41-7[3]

  • Chemical Formula: C₅H₆ClN₃O[1]

  • Molecular Weight: 159.57 g/mol

Spectral Data (Predicted and Analog-Based)

NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Notes
¹H~8.0-8.5 (s, 1H, H2)Chemical shift is influenced by the two adjacent nitrogen atoms.
~5.0-6.0 (br s, 2H, -NH₂)Broad singlet, exchangeable with D₂O.
~3.8-4.2 (s, 3H, -OCH₃)Singlet for the methoxy group protons.
¹³C~155-160 (C4)Carbon attached to the amino group.
~140-145 (C6)Carbon attached to the chloro group.
~120-125 (C5)Carbon attached to the methoxy group.
~150-155 (C2)
~55-60 (-OCH₃)Methoxy carbon.
IR Spectral Data

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amino group)
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (methoxy group)
1650-1600StrongN-H bending (scissoring)
1600-1450Medium-StrongC=C and C=N stretching (pyrimidine ring)
1250-1000StrongC-O stretching (methoxy group)
800-700StrongC-Cl stretching
Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation

m/z ValueInterpretation
159/161[M]⁺/ [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes)
144/146Loss of -CH₃
131/133Loss of CO
124Loss of Cl

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

  • Data Acquisition:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mode: Positive ion mode is likely to be effective.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound can be logically approached from commercially available precursors. The following diagram illustrates a proposed synthetic route.

G cluster_synthesis Proposed Synthesis of this compound start 4,6-Dichloro-5-methoxypyrimidine product This compound start->product Nucleophilic Aromatic Substitution reagent1 Ammonia (or equivalent) reagent1->product

Caption: Proposed synthesis of this compound.

The following diagram illustrates a general workflow for the synthesis and characterization of pyrimidine derivatives.

G cluster_workflow Experimental Workflow for Pyrimidine Derivative Characterization synthesis Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: General workflow for synthesis and characterization.

Conclusion

While direct experimental spectral data for this compound remains elusive in the public domain, this guide provides a robust framework for its characterization. The predicted spectral data, based on sound chemical principles and analogous compounds, offers a valuable reference for researchers. The detailed experimental protocols and the visualized synthetic and characterization workflows are intended to facilitate the practical investigation of this compound in a laboratory setting. It is recommended that any future work on this molecule includes the full experimental determination and publication of its spectral data to enrich the scientific literature.

References

4-Amino-6-chloro-5-methoxypyrimidine crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Pyrimidines: A Case Study on 4,6-Dichloro-5-methoxypyrimidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of substituted pyrimidines, a class of compounds with significant interest in pharmaceutical and biological research. Due to the limited availability of public crystallographic data for 4-amino-6-chloro-5-methoxypyrimidine, this document presents a detailed analysis of the closely related analog, 4,6-dichloro-5-methoxypyrimidine , as a representative case study. The methodologies and data interpretation are broadly applicable to the structural elucidation of similar pyrimidine derivatives.

Crystallographic Data

The crystal structure of 4,6-dichloro-5-methoxypyrimidine was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₅H₄Cl₂N₂O
Formula Weight179.00
Temperature100 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensions
a13.6545 (19) Å
b3.9290 (6) Å
c13.0275 (18) Å
α90°
β90°
γ90°
Volume698.91 (17) ų
Z4
Calculated Density1.701 Mg/m³
Absorption Coefficient0.85 mm⁻¹
F(000)360
Data Collection
Crystal Size0.29 x 0.20 x 0.09 mm
Theta range for data collection3.0 to 30.0°
Reflections collected4505
Independent reflections1520 [R(int) = 0.024]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1520 / 1 / 92
Goodness-of-fit on F²1.08
Final R indices [I>2σ(I)]R1 = 0.024, wR2 = 0.054
R indices (all data)R1 = 0.026, wR2 = 0.055
Absolute structure parameter-0.02 (6)
Largest diff. peak and hole0.27 and -0.19 e.Å⁻³

Data sourced from the crystallographic study of 4,6-dichloro-5-methoxypyrimidine.[1][2]

Molecular Geometry

The molecule is nearly planar, with a root-mean-square deviation of 0.013 Å for the pyrimidine ring atoms.[2] The carbon atom of the methoxy group, however, deviates significantly from this plane.[2] In the crystal, the molecules are linked by short Cl···N contacts, forming a three-dimensional framework.[2]

Experimental Protocols

Synthesis and Crystallization

The synthesis of substituted pyrimidines often involves nucleophilic substitution reactions on a di- or tri-chlorinated pyrimidine precursor. For instance, 4-amino-6-alkoxypyrimidine compounds can be prepared from 4,6-dichloropyrimidine compounds through a two-step process involving ammonolysis followed by reaction with an alcohol in the presence of an alkaline catalyst.[3]

General Synthetic Approach:

  • Ammonolysis/Aminolysis: Reaction of a 4,6-dichloropyrimidine derivative with ammonia or an amine to selectively replace one chlorine atom.[3][4]

  • Alkoxylation: The resulting 4-amino-6-chloropyrimidine intermediate is then reacted with an alcohol (e.g., methanol) and a base to introduce the alkoxy group.[3]

Crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For a related compound, crystals were grown by dissolving the substance in dichloromethane and allowing the solvent to evaporate slowly over several days.[5]

X-ray Data Collection and Structure Solution

The following workflow outlines the typical procedure for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis of 4,6-dichloro-5-methoxypyrimidine crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection crystallization->crystal_selection diffractometer Mount on Diffractometer (e.g., Bruker APEX Duo) crystal_selection->diffractometer data_acq X-ray Data Collection (100 K) diffractometer->data_acq cell_refinement Cell Refinement (SAINT) data_acq->cell_refinement data_reduction Data Reduction (SAINT) cell_refinement->data_reduction absorption_correction Absorption Correction (SADABS) data_reduction->absorption_correction structure_solution Structure Solution (SHELXTL) absorption_correction->structure_solution refinement Refinement (SHELXTL) structure_solution->refinement validation Validation (PLATON, checkCIF) refinement->validation cif_generation CIF File Generation validation->cif_generation signaling_pathway cluster_kinase Kinase Inhibition cluster_pathway Downstream Signaling pyrimidine 4-Aminopyrimidine Derivative kinase Kinase (e.g., EGFR, Aurora B) pyrimidine->kinase Competitive Inhibition substrate Substrate Protein kinase->substrate Phosphorylates block Pathway Blocked atp ATP atp->kinase Binds to active site p_substrate Phosphorylated Substrate cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response Activates

References

A Technical Guide to the Solubility of 4-Amino-6-chloro-5-methoxypyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furthermore, this guide details the standardized experimental protocols for determining solubility, offering a practical framework for researchers to generate their own data for 4-Amino-6-chloro-5-methoxypyrimidine.

Case Study: Solubility of 2-amino-4-chloro-6-methoxypyrimidine

The following tables summarize the mole fraction solubility (x) of 2-amino-4-chloro-6-methoxypyrimidine in twelve different organic solvents at temperatures ranging from 273.15 K to 323.15 K. This data is extracted from a comprehensive study on the thermodynamic properties of this compound[1]. The solubility was determined experimentally using a high-performance liquid chromatography (HPLC) analysis under atmospheric pressure[1]. At a given temperature, the mole fraction solubility was observed to decrease in the following order: N,N-dimethylformamide > 1,4-dioxane > acetone > ethyl acetate > chloroform > (acetonitrile, n-propanol) > (ethanol, isopropanol) > methanol > toluene > ethyl benzene[1].

Table 1: Mole Fraction Solubility (x) of 2-amino-4-chloro-6-methoxypyrimidine in Various Organic Solvents (Part 1)

Temperature (K)MethanolEthanoln-PropanolIsopropanol1-ButanolToluene
273.150.001980.001870.002130.001760.001410.00041
278.150.002370.002240.002570.002120.001720.00052
283.150.002840.002690.003110.002560.002090.00065
288.150.003410.003230.003750.003090.002550.00082
293.150.004090.003880.004520.003730.003110.00103
298.150.004910.004660.005450.004500.003790.00129
303.150.005890.005590.006570.005430.004620.00161
308.150.007070.006710.007920.006550.005630.00201
313.150.008480.008050.009550.007900.006860.00250
318.150.010180.009660.011510.009530.008360.00310
323.150.012210.011590.013870.011490.010190.00384

Table 2: Mole Fraction Solubility (x) of 2-amino-4-chloro-6-methoxypyrimidine in Various Organic Solvents (Part 2)

Temperature (K)Ethyl AcetateAcetonitrile1,4-Dioxane2-ButanoneCyclohexanoneDMF
273.150.004120.003610.011530.008290.006720.02134
278.150.004880.004270.013620.009800.007950.02522
283.150.005800.005060.016090.011580.009400.02979
288.150.006880.005990.018990.013700.011110.03518
293.150.008170.007090.022420.016200.013140.04154
298.150.009700.008390.026460.019150.015530.04905
303.150.011520.009930.031240.022630.018350.05791
308.150.013680.011750.036880.026750.021680.06837
313.150.016240.013910.043550.031610.025620.08072
318.150.019290.016460.051420.037360.030270.09531
323.150.022900.019470.060710.044150.035770.11255

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method is the shake-flask method, which involves equilibrating a surplus of the solid compound with the solvent of interest at a constant temperature.

Key Experimental Methodologies

1. Isothermal Shake-Flask Method

This is a classical and widely used technique to determine equilibrium (thermodynamic) solubility[2].

  • Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium.

  • Procedure:

    • Add an excess of this compound to a sealed vial or flask containing a known volume or mass of the organic solvent.

    • Place the sealed container in a constant-temperature shaker bath.

    • Agitate the mixture for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe to match the equilibration temperature, and immediately filter it through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved solid particles.

    • Analyze the concentration of the solute in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the solubility.

2. Polythermal Method

This method involves measuring the temperature at which a solid-liquid mixture of a known composition becomes a homogeneous solution upon heating.

  • Principle: A mixture of known composition is heated slowly until all the solid dissolves. The temperature at which the last crystal disappears is the saturation temperature for that specific composition.

  • Procedure:

    • Prepare a series of vials with known masses of this compound and the solvent.

    • Place the vials in a temperature-controlled apparatus with a means of agitation and visual observation.

    • Slowly increase the temperature while continuously agitating the mixture.

    • Record the temperature at which the last solid particle dissolves. This temperature corresponds to the solubility at that specific concentration.

Analytical Techniques for Concentration Measurement

The accurate determination of the solute concentration in the saturated solution is crucial. HPLC is a preferred method due to its specificity, sensitivity, and accuracy.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable column (e.g., C18) and mobile phase should be used to quantify the concentration of this compound in the filtered supernatant. A calibration curve should be prepared using standard solutions of known concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the isothermal shake-flask method.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B Shaking for 24-72h C Phase Separation (Settling/Centrifugation) B->C Cease Agitation D Sampling and Filtration of Supernatant C->D Isothermal Sampling E Dilution of Sample D->E F Concentration Analysis (e.g., HPLC) E->F G Data Calculation and Reporting of Solubility F->G Using Calibration Curve

Workflow for Isothermal Shake-Flask Solubility Determination.

References

Theoretical Studies on 4-Amino-6-chloro-5-methoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive theoretical overview of 4-Amino-6-chloro-5-methoxypyrimidine (CAS No. 5018-41-7), a substituted pyrimidine with significant potential as a scaffold and intermediate in medicinal chemistry and drug development.[1][2] Due to the limited availability of direct experimental and computational studies on this specific molecule, this paper synthesizes information from closely related analogues and fundamental chemical principles to explore its structural, electronic, and reactive properties. The guide includes postulated physicochemical characteristics, a theoretical analysis of its molecular structure, a discussion on its synthetic accessibility via nucleophilic aromatic substitution, and generalized protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. Substituted aminopyrimidines, in particular, are of high interest as they can act as bioisosteres of purines and are frequently employed as kinase inhibitors, antibacterial agents, and other targeted therapeutics.[3]

This compound is a trifunctionalized heterocyclic compound featuring an amino group, a chloro leaving group, and a methoxy group. This specific arrangement of substituents provides a versatile platform for chemical modification, making it an attractive intermediate for the synthesis of diverse compound libraries for biological screening. The chloro atom at the 6-position is susceptible to nucleophilic displacement, allowing for the introduction of various functionalities. This guide aims to provide a detailed theoretical framework for understanding and utilizing this compound in research and development.

Physicochemical and Structural Properties

Direct experimental data for this compound is not widely available in the literature. The properties presented below are a combination of basic chemical information and theoretically derived values based on its structure and comparison with related compounds.

General Properties
PropertyValueSource
IUPAC Name 6-Chloro-5-methoxypyrimidin-4-amine[1]
CAS Number 5018-41-7[1][4][5]
Molecular Formula C₅H₆ClN₃O[1]
Molecular Weight 159.57 g/mol Calculated
Appearance Postulated as a solid at room temp.Inferred
Theoretical Structural Analysis

No public crystal structure data is available for this compound. However, the molecular geometry can be inferred from related structures. The pyrimidine ring is expected to be planar. The primary site of reactivity for nucleophilic attack is the carbon atom bonded to the chlorine, as chlorine is a good leaving group and the ring is activated towards nucleophilic aromatic substitution (SNAr). The amino and methoxy groups are electron-donating and will influence the electron density of the pyrimidine ring, thereby modulating its reactivity.

Synthesis and Reactivity

The synthesis of this compound is logically achieved from commercially available precursors. The most direct route involves the selective amination of a dichlorinated pyrimidine.

Postulated Synthetic Pathway

A plausible synthetic route starts with 4,6-dichloro-5-methoxypyrimidine. A controlled nucleophilic aromatic substitution (SNAr) reaction with an ammonia source (e.g., ammonia in a suitable solvent or an ammonium salt) would lead to the selective displacement of one chlorine atom. The chlorine at position 4 is generally more activated towards nucleophilic attack than the one at position 6 in similar systems, but reaction conditions can be optimized to favor the desired isomer. Given the structure, amination at the 4-position is the expected primary outcome.

Synthetic_Pathway Start 4,6-Dichloro- 5-methoxypyrimidine Product 4-Amino-6-chloro- 5-methoxypyrimidine Start:e->Product:w SₙAr Reaction Reagent Ammonia (NH₃) Solvent (e.g., EtOH) Heat Reagent->Start Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Confirmation cluster_final Final Product Syn Synthesized Crude Product Pur Purification (Recrystallization/Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR Characterization MS Mass Spectrometry (Confirm MW) Pur->MS Characterization IR FT-IR Spectroscopy (Functional Groups) Pur->IR Characterization EA Elemental Analysis (%C, H, N) Pur->EA Characterization Final Confirmed Pure Product

References

Quantum Chemical Calculations for 4-Amino-6-chloro-5-methoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide and illustrative workflow for conducting quantum chemical calculations on 4-Amino-6-chloro-5-methoxypyrimidine. As of the date of this publication, dedicated computational studies for this specific molecule are not extensively available in peer-reviewed literature. Therefore, the quantitative data presented herein is hypothetical and derived from computational studies on structurally analogous pyrimidine derivatives to exemplify the expected outcomes and data presentation. Methodologies are based on established computational chemistry practices.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in various bioactive molecules, including anticancer and antimicrobial agents. Understanding the structural, electronic, and spectroscopic properties of these molecules at a quantum mechanical level is crucial for rational drug design and for elucidating mechanisms of action. This guide outlines the theoretical framework and computational protocols for a comprehensive quantum chemical analysis of this compound.

The methodologies described are grounded in Density Functional Theory (DFT), a robust and widely used computational method for investigating the electronic structure of molecules.[1][2] This document serves as a foundational resource for researchers aiming to perform similar computational studies.

Computational Methodology

The protocols detailed below are representative of a standard computational approach for the analysis of pyrimidine derivatives.

Software and Theoretical Level

Quantum chemical calculations can be performed using various software packages, such as the Gaussian suite of programs. A widely accepted and effective method for such analyses is the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory.[1][2] For accurate results, a reasonably large basis set, such as 6-311++G(d,p), is recommended for all atoms.[1][2] Calculations are typically performed in the gas phase to model the molecule in an isolated state.

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound to a minimum energy conformation. This process identifies the most stable three-dimensional structure of the molecule. Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Analysis of Electronic Properties

The electronic properties of the molecule are investigated by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for understanding the chemical reactivity and bioactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting sites susceptible to electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (typically colored red), which are prone to electrophilic attack, and regions of positive potential (colored blue), which are susceptible to nucleophilic attack.

Vibrational Spectroscopy

Theoretical vibrational frequencies are calculated to aid in the assignment and interpretation of experimental infrared (IR) and Raman spectra. The computed frequencies and corresponding vibrational modes provide a detailed picture of the molecule's dynamic behavior.

Illustrative Data Presentation

The following tables present hypothetical but plausible quantitative data for this compound, based on computational studies of similar molecules.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

BondPredicted Length (Å)
C4 - N-amino1.35
C6 - Cl1.74
C5 - O-methoxy1.36
N1 - C21.34
C2 - N31.33
N3 - C41.38
C4 - C51.42
C5 - C61.39
C6 - N11.33

Table 2: Optimized Geometrical Parameters (Bond Angles)

AnglePredicted Angle (°)
N3 - C4 - C5122.5
C4 - C5 - C6118.0
C5 - C6 - N1121.0
C6 - N1 - C2117.5
N1 - C2 - N3128.0
C2 - N3 - C4113.0
C5 - C4 - N-amino119.0
N1 - C6 - Cl118.5

Table 3: Frontier Molecular Orbital Properties

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Energy Gap4.7

Table 4: Selected Theoretical Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N-H) stretch (amino)3450Symmetric N-H stretching
ν(C-H) stretch (methoxy)2980C-H stretching in CH₃ group
ν(C=N) stretch (ring)1620Pyrimidine ring stretching
ν(C=C) stretch (ring)1580Pyrimidine ring stretching
δ(N-H) bend (amino)1550N-H scissoring
ν(C-O) stretch (methoxy)1250C-O stretching
ν(C-Cl) stretch750C-Cl stretching

Visualizations

Diagrams created using the DOT language provide a clear visual representation of workflows and relationships.

G cluster_input Input cluster_calc Computational Protocol cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Simulated Vibrational Spectra (IR, Raman) freq_calc->vib_spectra electronic_data Electronic Properties (Energy Gap, Reactivity Sites) electronic_prop->electronic_data

Caption: Workflow for Quantum Chemical Analysis.

Conclusion

This technical guide outlines a robust computational workflow for the detailed quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain valuable insights into the molecule's optimized geometry, electronic structure, and vibrational properties. The illustrative data presented in structured tables serves as a template for reporting the findings of such computational studies. The visualized workflow provides a clear and logical sequence for conducting the analysis. This foundational information is invaluable for professionals in drug discovery and medicinal chemistry, enabling a deeper understanding of molecular properties and facilitating the design of novel therapeutic agents.

References

An In-depth Technical Guide to 4-Amino-6-chloro-5-methoxypyrimidine: Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthetic history of 4-Amino-6-chloro-5-methoxypyrimidine, a key intermediate in the synthesis of various biologically active compounds. The document details its synthetic evolution, provides experimental protocols for key reactions, and summarizes quantitative data to support laboratory and developmental work.

Introduction and Discovery

The precise first synthesis of this compound is not definitively documented in a singular "discovery" paper. However, its synthetic origins can be traced back to research on substituted aminopyrimidines, a class of compounds that gained significant interest in the mid-20th century due to their structural similarity to purines and their potential as biological agents. Early work on related compounds, such as 4-amino-6-methoxypyrimidine, is referenced in a 1974 Russian publication, the Pharmaceutical Chemistry Journal, indicating that the foundational chemistry was established by that time. The development of synthetic routes to this compound was likely driven by the need for versatile intermediates in medicinal chemistry, particularly for the development of kinase inhibitors. The aminopyrimidine scaffold is a well-established pharmacophore in this area, known to mimic the adenine core of ATP.

Synthetic Evolution

The synthesis of this compound has evolved, with modern methods focusing on efficiency, safety, and yield. The primary and most logical synthetic pathway commences with the commercially available 4,6-dichloro-5-methoxypyrimidine.

Key Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

The core of the synthesis revolves around a regioselective nucleophilic aromatic substitution (SNAr) reaction on the 4,6-dichloro-5-methoxypyrimidine precursor. The two chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens.

Logical Relationship of the Primary Synthetic Route

synthesis_pathway A 4,6-Dichloro-5-methoxypyrimidine C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B Ammonia (or amine source) B->C Nucleophile

Caption: Primary synthetic route to this compound.

This selective mono-amination is achievable due to the differential reactivity of the two chlorine atoms, often influenced by steric and electronic factors, as well as careful control of reaction conditions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its precursor.

Synthesis of 4,6-dichloro-5-methoxypyrimidine (Precursor)

While commercially available, the synthesis of the precursor is a critical first step in a fully integrated synthetic campaign. A common method involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine.

Experimental Workflow for Precursor Synthesis

precursor_synthesis_workflow start Start step1 Charge reactor with 4,6-dihydroxy-5-methoxypyrimidine and a chlorinating agent (e.g., POCl3) start->step1 step2 Heat the reaction mixture under reflux step1->step2 step3 Monitor reaction completion (e.g., by TLC or HPLC) step2->step3 step4 Cool the reaction mixture and quench (e.g., with ice-water) step3->step4 step5 Extract the product with an organic solvent step4->step5 step6 Wash, dry, and concentrate the organic phase step5->step6 end Obtain 4,6-dichloro-5-methoxypyrimidine step6->end

Caption: Workflow for the synthesis of the precursor, 4,6-dichloro-5-methoxypyrimidine.

Detailed Methodology:

  • In a well-ventilated fume hood, a reaction vessel is charged with 4,6-dihydroxy-5-methoxypyrimidine and a suitable chlorinating agent, such as phosphorus oxychloride (POCl3), often in excess.

  • The mixture is heated to reflux and maintained at this temperature for several hours.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it onto crushed ice.

  • The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization or column chromatography.

Synthesis of this compound

This procedure is adapted from modern synthetic methods described for analogous compounds.[1]

Detailed Methodology:

  • 4,6-dichloro-5-methoxypyrimidine is dissolved in a suitable solvent, such as ethanol or isopropanol, in a pressure-rated reaction vessel.

  • The solution is cooled in an ice bath, and a solution of ammonia in the same solvent (or aqueous ammonia) is added dropwise. An excess of the aminating agent is typically used.

  • The vessel is sealed, and the reaction mixture is heated to a temperature typically ranging from 80 to 120 °C for several hours.

  • The reaction is monitored for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between water and an organic solvent. The aqueous layer is extracted multiple times with the organic solvent.

  • The combined organic extracts are dried, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to afford this compound as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Yields and purity are representative of modern, optimized procedures.

ParameterValueReference
Molecular Formula C5H5ClN3ON/A
Molecular Weight 160.57 g/mol N/A
Typical Yield 75-90%[1]
Purity (by HPLC) >98%[1]
Melting Point Not consistently reported, varies with purityN/A
1H NMR (CDCl3, 400 MHz) δ ~8.1 (s, 1H, Ar-H), ~5.0 (br s, 2H, NH2), ~4.0 (s, 3H, OCH3)Spectroscopic data is predicted based on analogous structures.
13C NMR (CDCl3, 100 MHz) δ ~158, 155, 145, 120, 58Spectroscopic data is predicted based on analogous structures.

Biological Significance and Signaling Pathways

This compound is primarily of interest as a building block for more complex molecules with potential therapeutic applications. The broader class of aminopyrimidine derivatives has been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

The aminopyrimidine core can act as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity. For instance, derivatives of aminopyrimidines have been shown to target kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK), all of which are implicated in cancer cell proliferation, survival, and angiogenesis.

Generalized Kinase Inhibition Signaling Pathway

kinase_inhibition_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor substrate Substrate Protein receptor->substrate Kinase Activity atp ATP atp->receptor inhibitor Aminopyrimidine Derivative inhibitor->receptor Inhibition p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream

Caption: Generalized signaling pathway illustrating kinase inhibition by an aminopyrimidine derivative.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. While its specific discovery is not pinpointed to a single publication, its synthetic roots are well-established within the broader context of pyrimidine chemistry. Modern synthetic methods, primarily relying on the nucleophilic aromatic substitution of 4,6-dichloro-5-methoxypyrimidine, provide efficient access to this compound. Its significance lies in its utility as a scaffold for the development of potent kinase inhibitors, a critical class of therapeutics in oncology and other disease areas. The information provided in this guide serves as a technical resource for researchers and professionals engaged in the synthesis and application of this important chemical entity.

References

4-Amino-6-chloro-5-methoxypyrimidine CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-6-chloro-5-methoxypyrimidine

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical development. The document details its chemical identity, properties, a potential synthesis route, and its role in the broader context of drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification and Nomenclature

This compound is a substituted pyrimidine with the chemical formula C5H6ClN3O. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.

IdentifierValue
CAS Number 5018-41-7[1]
IUPAC Name 6-chloro-5-methoxy-pyrimidin-4-amine
Synonyms This compound
Molecular Formula C5H6ClN3O[1]
Molecular Weight 159.57 g/mol

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Appearance Light yellow to yellow solidChemicalBook
Purity Available at 97.0%Guidechem[1]
Melting Point 146-148 °CChemicalBook[2]
Storage 2-8°C (protect from light)ChemicalBook[2]

Synthesis Protocol

A potential synthetic route for 4-amino-6-alkoxyl pyrimidine compounds, including this compound, is described in patent CN102516182B. The process involves a two-step reaction starting from a 4,6-dichloropyrimidine compound.[3]

Experimental Protocol:

Step 1: Amination

  • 4,6-dichloropyrimidine compounds are reacted with ammonia or aminated compounds in water.[3]

  • The molar ratio of the 4,6-dichloropyrimidine to water is maintained between 1:16 and 1:33.[3]

  • The reaction temperature is controlled between 55-60 °C.[3]

  • This step yields a 4-amino-6-chloropyrimidine intermediate.[3]

Step 2: Alkoxylation

  • The 4-amino-6-chloropyrimidine intermediate is mixed with an alcohol (in this case, methanol) and an alkaline catalyst.[3]

  • The molar ratio of the alkaline catalyst to the 4-amino-6-chloropyrimidine compound is between 1:1 and 4:1.[3]

  • The mixture undergoes a reflux reaction at a temperature of 60-90 °C.[3]

  • The reaction is monitored until the residual amount of the starting material is ≤0.1%.[3]

  • The resulting solution is concentrated under reduced pressure.[3]

  • The residue is dissolved in water and cooled for crystallization to obtain the final 4-amino-6-methoxy pyrimidine product after solid-liquid separation.[3]

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Alkoxylation A 4,6-Dichloropyrimidine C Reaction in Water (55-60 °C) A->C B Ammonia/Aminated Compound B->C D 4-Amino-6-chloropyrimidine Intermediate C->D F Reflux Reaction (60-90 °C) D->F E Methanol & Alkaline Catalyst E->F G Work-up: Concentration, Crystallization F->G H This compound G->H

A potential two-step synthesis workflow for this compound.

Role in Drug Development

This compound is cited as a pharmaceutical intermediate.[1] This indicates its utility as a starting material or a building block in the synthesis of active pharmaceutical ingredients (APIs). The pyrimidine scaffold is a common feature in many biologically active compounds, including kinase inhibitors and other therapeutic agents.

The general workflow from a chemical intermediate to a potential drug candidate that may interact with a biological signaling pathway is illustrated below.

Drug_Development_Pathway A 4-Amino-6-chloro- 5-methoxypyrimidine (Intermediate) B Chemical Synthesis & Modification A->B Starting Material C Active Pharmaceutical Ingredient (API) B->C Leads to D Biological Screening (e.g., Kinase Assays) C->D Tested in E Interaction with Signaling Pathway D->E Identifies F Therapeutic Effect E->F Results in

References

Technical Guide: Safety, Handling, and MSDS of 4-Amino-6-chloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. A complete Material Safety Data Sheet (MSDS) for 4-Amino-6-chloro-5-methoxypyrimidine (CAS No. 5018-41-7) was not publicly available at the time of writing. The information herein is compiled from data on structurally similar compounds and should be used as a guide for safe handling. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Introduction

This compound is a substituted pyrimidine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This guide provides a comprehensive overview of the known safety, handling, and toxicological information to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

Based on data from structurally related chloropyrimidine derivatives, this compound is anticipated to be a hazardous substance. The primary hazards are likely to include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

GHS Hazard Pictograms (Anticipated)

PictogramHazard Class
alt text
Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure)

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated)

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

Limited experimental data is available for this compound. The following table includes basic identifiers and data extrapolated from related compounds.

PropertyValue
CAS Number 5018-41-7
Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
Appearance Solid (form may vary)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a full-face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Body Protection A laboratory coat or chemical-resistant coveralls.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter may be necessary for operations that could generate dust.[3]
Handling Procedures
  • Avoid all personal contact, including inhalation of dust.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Wash hands thoroughly after handling.[4]

  • Keep containers tightly closed when not in use.[3]

Storage
  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly sealed to prevent moisture absorption.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Accidental Release Measures
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE).

  • For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a sealed container for disposal.[3]

  • Clean the spill area thoroughly.

Toxicological Information and Potential Signaling Pathways

Note: The toxicological properties of this compound have not been thoroughly investigated. The following information is based on studies of a structurally related compound, 4-Amino-5-chloro-2,6-dimethylpyrimidine.

A study on 4-Amino-5-chloro-2,6-dimethylpyrimidine has shown its potential as an antimicrobial agent and a lung cancer drug.[7] The study suggests that the compound acts as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), a key enzyme implicated in lung cancer.[7]

Potential Signaling Pathway Inhibition (Hypothesized)

G cluster_0 DPP-IV Inhibition Pathway (Hypothesized) ACMP 4-Amino-6-chloro- 5-methoxypyrimidine (Hypothesized Inhibitor) DPP_IV Dipeptidyl Peptidase-IV (DPP-IV) ACMP->DPP_IV Inhibits Inactivation Inactivation of Incretin Hormones (GLP-1, GIP) DPP_IV->Inactivation Catalyzes Downstream Downstream Signaling (e.g., Insulin Secretion, Cell Proliferation) Inactivation->Downstream Prevents

Caption: Hypothesized inhibition of DPP-IV by this compound.

Experimental Protocols and Workflows

General Experimental Workflow for Handling

G cluster_workflow Safe Handling Workflow prep Preparation - Review MSDS - Prepare work area - Don PPE handling Handling - Weigh/transfer in fume hood - Avoid dust generation prep->handling procedure Experimental Procedure - Conduct experiment - Monitor for any exposure handling->procedure cleanup Cleanup & Decontamination - Clean workspace - Decontaminate equipment procedure->cleanup waste Waste Disposal - Segregate waste - Label and store properly cleanup->waste end_ppe Post-Handling - Remove PPE - Wash hands waste->end_ppe

Caption: A generalized workflow for the safe handling of this compound.

Emergency Response Logical Flow

G node_action node_action start Exposure Event spill Spill or Release? start->spill personal Personal Contact? spill->personal No evacuate Evacuate Area Alert Supervisor spill->evacuate Yes first_aid Administer First Aid (See Section 5.1) personal->first_aid Yes assess Assess Spill Size & Hazard evacuate->assess cleanup Follow Spill Cleanup Protocol assess->cleanup report Report Incident cleanup->report seek_medical Seek Medical Attention first_aid->seek_medical seek_medical->report

Caption: Logical flow for emergency response to an exposure or spill event.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be treated as hazardous. Do not allow the material to enter drains or waterways.

Conclusion

While specific data for this compound is limited, a conservative approach to handling based on the known hazards of similar chloropyrimidine compounds is essential for ensuring laboratory safety. Researchers and drug development professionals should adhere to the guidelines outlined in this document, including the consistent use of engineering controls and personal protective equipment. Further toxicological and safety studies are warranted to fully characterize the hazard profile of this compound.

References

In-depth Technical Guide on the Potential Degradation Pathways of 4-Amino-6-chloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential degradation pathways of 4-Amino-6-chloro-5-methoxypyrimidine, a substituted pyrimidine of interest in pharmaceutical research and development. Understanding the stability of this molecule is crucial for ensuring its quality, safety, and efficacy. This document outlines plausible degradation routes under various stress conditions, including hydrolysis, oxidation, and photolysis, based on established chemical principles and data from related pyrimidine derivatives. Detailed experimental protocols for conducting forced degradation studies are provided, along with a summary of potential degradation products. Visual diagrams generated using DOT language are included to illustrate the degradation pathways and experimental workflows.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core substituted with functional groups that are susceptible to chemical transformation. Forced degradation studies are an essential component of the drug development process, providing critical information on the intrinsic stability of a drug substance.[1] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2] This guide synthesizes available information on the degradation of related pyrimidine structures to propose the likely degradation pathways for this compound.

Potential Degradation Pathways

The degradation of this compound is anticipated to proceed through several pathways, primarily dictated by the reactivity of the chloro, amino, and methoxy functional groups under stress conditions.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for many pharmaceutical compounds.[3] The stability of this compound is expected to be pH-dependent.

  • Acidic Hydrolysis: Under acidic conditions, two primary degradation pathways are plausible. First, the chloro group at the 6-position is susceptible to nucleophilic substitution by water, leading to the formation of 4-Amino-5-methoxy-6-hydroxypyrimidine (DP1) . This is a common reaction for chloropyrimidines. Secondly, the methoxy group, being an ether linkage, can undergo cleavage under strong acidic conditions to yield 4-Amino-6-chloro-5-hydroxypyrimidine (DP2) .

  • Basic Hydrolysis: In alkaline conditions, the chloro group at the 6-position can be readily displaced by a hydroxide ion to form 4-Amino-5-methoxy-6-hydroxypyrimidine (DP1) . Additionally, hydrolytic deamination of the amino group at the 4-position may occur under strong basic conditions, yielding 6-Chloro-5-methoxy-4-hydroxypyrimidine (DP3) .[4]

  • Neutral Hydrolysis: In neutral aqueous solutions, hydrolysis of the chloro group is the most probable degradation pathway, leading to DP1 , although the reaction rate is expected to be slower than under acidic or basic conditions.

G cluster_hydrolysis Hydrolytic Degradation This compound This compound DP1 4-Amino-5-methoxy-6-hydroxypyrimidine (DP1) This compound->DP1 Acidic/Basic/Neutral Hydrolysis (Displacement of Chloro Group) DP2 4-Amino-6-chloro-5-hydroxypyrimidine (DP2) This compound->DP2 Strong Acidic Hydrolysis (Ether Cleavage) DP3 6-Chloro-5-methoxy-4-hydroxypyrimidine (DP3) This compound->DP3 Strong Basic Hydrolysis (Deamination)

Figure 1: Potential Hydrolytic Degradation Pathways.

Oxidative Degradation

Oxidative degradation, often mediated by reactive oxygen species, can lead to a variety of degradation products. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[3]

  • N-Oxidation: The nitrogen atoms in the pyrimidine ring and the exocyclic amino group are susceptible to oxidation, which could lead to the formation of N-oxides. For instance, oxidation of the amino group could form a nitroso or nitro derivative, though this is less common. A more likely product is the formation of an N-oxide on one of the ring nitrogens.

  • Hydroxylation: Oxidative attack on the pyrimidine ring can lead to the formation of hydroxylated derivatives.[5]

  • Side-Chain Oxidation: The methoxy group could potentially be oxidized, although this is generally less facile than reactions at the ring nitrogens or the amino group.

G cluster_oxidation Oxidative Degradation This compound This compound DP4 N-Oxide Derivatives (DP4) This compound->DP4 Oxidizing agents (e.g., H₂O₂) DP5 Hydroxylated Pyrimidine Ring (DP5) This compound->DP5 Oxidizing agents (e.g., H₂O₂)

Figure 2: Potential Oxidative Degradation Pathways.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions.

  • Dechlorination: Photolytic cleavage of the carbon-chlorine bond is a plausible degradation pathway, which could lead to the formation of 4-Amino-5-methoxypyrimidine (DP6) . This can proceed through a radical mechanism.

  • Photo-oxidation and Photo-hydrolysis: In the presence of oxygen and water, light can accelerate oxidative and hydrolytic degradation pathways, leading to products similar to those described in the respective sections (e.g., hydroxylated derivatives).[5]

G cluster_photolysis Photolytic Degradation This compound This compound DP6 4-Amino-5-methoxypyrimidine (DP6) This compound->DP6 UV/Vis Light (Dechlorination) DP5 Hydroxylated Pyrimidine Ring (DP5) This compound->DP5 UV/Vis Light, O₂ (Photo-oxidation)

Figure 3: Potential Photolytic Degradation Pathways.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products (DP) of this compound under various stress conditions.

Degradant IDChemical NameFormation Condition(s)
DP1 4-Amino-5-methoxy-6-hydroxypyrimidineAcidic, Basic, Neutral Hydrolysis
DP2 4-Amino-6-chloro-5-hydroxypyrimidineStrong Acidic Hydrolysis
DP3 6-Chloro-5-methoxy-4-hydroxypyrimidineStrong Basic Hydrolysis
DP4 N-Oxide DerivativesOxidation
DP5 Hydroxylated Pyrimidine Ring DerivativesOxidation, Photo-oxidation
DP6 4-Amino-5-methoxypyrimidinePhotolysis (Dechlorination)

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized and should be adapted based on the specific stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

G cluster_workflow General Forced Degradation Workflow Start Prepare Stock Solution of This compound (e.g., 1 mg/mL in suitable solvent) Stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Neutralize Neutralize/Quench Reaction (if applicable) Stress->Neutralize Analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analyze Characterize Characterize Degradation Products (e.g., MS, NMR) Analyze->Characterize End Report Degradation Pathways and Products Characterize->End

Figure 4: General Experimental Workflow.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. A co-solvent such as methanol or acetonitrile may be used if the compound has low aqueous solubility.[1]

Hydrolytic Studies
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature or heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Withdraw samples at different time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat the solution at 60 °C for a specified period and analyze the samples directly.

Oxidative Study
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • Withdraw samples at different time points and dilute with mobile phase for analysis.

Photolytic Study
  • Expose a solution of the compound (e.g., 1 mg/mL) in a transparent container to a light source that provides both UV and visible light.

  • The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[1]

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples at appropriate time intervals.

Thermal Study
  • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C) for a specified period.

  • For degradation in solution, heat the stock solution at a similar temperature.

  • Analyze the samples at appropriate time intervals.

Conclusion

The potential degradation pathways of this compound are primarily driven by the reactivity of its chloro, amino, and methoxy substituents. Hydrolysis of the chloro group is a likely major degradation route under various pH conditions. Oxidative and photolytic stress can lead to N-oxidation, ring hydroxylation, and dechlorination. The provided experimental protocols offer a framework for conducting forced degradation studies to confirm these pathways and identify the resulting degradation products, which is a critical step in the development of stable and safe pharmaceutical products.

References

Methodological & Application

Synthesis of 4-Amino-6-chloro-5-methoxypyrimidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-Amino-6-chloro-5-methoxypyrimidine from its precursor, 4,6-dichloro-5-methoxypyrimidine. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol detailed below is based on established principles of nucleophilic aromatic substitution on pyrimidine rings.

Introduction

The selective amination of polychlorinated pyrimidines is a fundamental transformation in heterocyclic chemistry, enabling the synthesis of a wide array of functionalized molecules. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is of significant interest. The following protocol outlines a procedure for the selective mono-amination of 4,6-dichloro-5-methoxypyrimidine using aqueous ammonia.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution (S NAr) reaction. The electron-withdrawing pyrimidine ring activates the chlorine atoms towards nucleophilic attack. By controlling the reaction conditions, selective mono-substitution can be achieved, where one chlorine atom is displaced by an amino group from ammonia, yielding the desired product.

Experimental Protocol

This protocol is adapted from general procedures for the amination of dichloropyrimidines.[1] Researchers should consider optimizing reaction conditions for their specific laboratory setup and scale.

Materials:

  • 4,6-dichloro-5-methoxypyrimidine

  • Aqueous ammonia (25-30% solution)

  • Deionized water

  • Ethanol

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 4,6-dichloro-5-methoxypyrimidine (1.0 equivalent) in deionized water. The molar ratio of the dichloropyrimidine to water can be in the range of 1:16 to 1:33.[1]

  • Addition of Ammonia: While stirring, slowly add aqueous ammonia (4.0 - 4.5 equivalents) to the suspension at room temperature.[1]

  • Reaction: Heat the reaction mixture to 55-60°C and maintain this temperature with vigorous stirring.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed or no further conversion is observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration. Wash the solid with cold deionized water and dry under vacuum.

    • If no precipitate forms, or to recover dissolved product, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Data Presentation

The following table summarizes the key reaction parameters based on literature for analogous reactions. Actual yields may vary depending on the specific experimental conditions.

ParameterValue/RangeReference
Starting Material4,6-dichloro-5-methoxypyrimidine-
ReagentAqueous Ammonia[1]
Molar Ratio (Substrate:Ammonia)1 : 4.0 - 4.5[1]
SolventWater[1]
Molar Ratio (Substrate:Water)1 : 16 - 33[1]
Reaction Temperature55 - 60 °C[1]
PressureAtmospheric[1]
ProductThis compound-
Expected YieldModerate to High (Specific yield not reported for this exact substrate)-
Purity>97% after recrystallization (Typical expectation)-

Visualizations

Reaction Scheme:

ReactionScheme cluster_reactants Reactants cluster_product Product start_material 4,6-dichloro-5-methoxypyrimidine product This compound start_material->product 55-60°C, H2O reagent Aqueous Ammonia (NH3(aq)) Workflow A 1. Reaction Setup: Suspend 4,6-dichloro-5-methoxypyrimidine in water B 2. Add Aqueous Ammonia A->B C 3. Heat Reaction Mixture (55-60°C) and Monitor B->C D 4. Work-up: Cool, filter or extract with organic solvent C->D E 5. Dry and Concentrate organic phase D->E F 6. Purification: Recrystallization E->F G Final Product: this compound F->G

References

Application Notes & Protocols for the Synthesis of 4-Amino-6-chloro-5-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted aminopyrimidines are a crucial class of heterocyclic compounds, frequently serving as foundational scaffolds in medicinal chemistry. Their structural resemblance to the purine core of ATP allows them to function as effective inhibitors for various enzymes, particularly kinases.[1] This document provides detailed protocols for the synthesis of 4-amino-6-chloro-5-methoxypyrimidine derivatives, starting from the preparation of the key intermediate, 4,6-dichloro-5-methoxypyrimidine. These compounds are valuable precursors for creating libraries of bioactive molecules for drug discovery programs, including PARP-1 inhibitors and sulfadoxine.[2][3][4]

Part I: Synthesis of Key Intermediate 4,6-Dichloro-5-methoxypyrimidine

The primary route to 4,6-dichloro-5-methoxypyrimidine involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine or its salt using potent chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[5][6]

Experimental Protocol: Chlorination using Phosphorus Oxychloride

This protocol is adapted from methodologies described in patent literature.[7]

Materials:

  • 5-methoxy-4,6-dihydroxypyrimidine disodium salt

  • Phosphorus oxychloride (POCl₃)

  • Trichloroethylene

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a reaction kettle, add 31 parts by mass of 5-methoxy-4,6-dihydroxypyrimidine disodium salt and 42 parts by mass of phosphorus oxychloride.

  • Reaction: Heat the mixture and maintain the temperature at 65°C for 1.5 hours.

  • Solvent Removal: After the reaction is complete, reduce the pressure to recycle the excess phosphorus oxychloride until the material is dry.

  • Work-up: Cool the residue to 35°C and add trichloroethylene. Transfer the mixture to a hydrolysis pot containing 650 parts by mass of water and stir at 65°C.

  • Extraction: Separate the trichloroethylene layer. The aqueous layer is repeatedly extracted with trichloroethylene (approximately 9 times).

  • Purification: Combine the organic layers and distill to remove the trichloroethylene, yielding the crude chloride.

  • Recrystallization: Add the crude chloride to a refining kettle with methanol (three times the mass of the crude product). Heat to achieve full dissolution, then cool to 45°C to crystallize the product.

  • Isolation: Discharge, filter, and dry the crystals to obtain pure 5-methoxy-4,6-dichloropyrimidine.[7]

Data Summary: Chlorination Reaction Conditions
Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)YieldReference
4,6-dihydroxy-5-methoxypyrimidine sodium saltPhosphorus trichloride (PCl₃)None110-1202-6Not specified[6]
5-methoxy-4,6-dihydroxypyrimidine disodium saltPhosphorus oxychloride (POCl₃)None651.5~61% (based on parts)[7]
5-methoxypyrimidine-4,6-diolPhosphorus oxychloride (POCl₃)TolueneReflux186%[8]

Part II: Synthesis of this compound Derivatives via SNAr

The synthesis of this compound derivatives is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1][5] This approach allows for the selective replacement of one chlorine atom on the 4,6-dichloro-5-methoxypyrimidine core with a primary or secondary amine.

Experimental Workflow: General Synthetic Route

The overall synthetic strategy involves two main stages: the creation of the dichloro-pyrimidine intermediate, followed by a controlled mono-amination.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Mono-amination of 4,6-Dichloro-5-methoxypyrimidine

This protocol describes a general method for the regioselective introduction of an amino substituent.[1]

Materials:

  • 4,6-dichloro-5-methoxypyrimidine

  • Desired amine (e.g., cyclopentylamine)

  • Solvent (e.g., Dichloromethane - DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: Dissolve 4,6-dichloro-5-methoxypyrimidine in an appropriate solvent like DCM in a reaction flask.

  • Nucleophilic Addition: Add the desired amine to the solution. The reaction is typically carried out at room temperature.

  • Monitoring: Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding water.

  • Work-up: Adjust the pH to neutral (pH ~7) using a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.

Data Summary: Mono-amination Reaction Examples
Starting MaterialAmineConditionsProductYieldReference
4,6-dichloro-5-methoxypyrimidineCyclopentylamineDCM, room temp.4-Chloro-6-(cyclopentylamino)-5-methoxypyrimidineHigh[1]
4,6-dichloropyrimidineAdamantylalkylaminesK₂CO₃, DMF, 140°C4-Adamantylalkylamino-6-chloropyrimidine60-95%[9]

Part III: Application in Drug Development

This compound derivatives are key building blocks for synthesizing molecules that target critical cellular pathways, making them highly relevant for drug development.

Role as Precursors for Kinase and PARP-1 Inhibitors

Many kinase inhibitors utilize the aminopyrimidine scaffold to mimic the adenosine moiety of ATP, enabling competitive binding to the enzyme's active site.[1] Similarly, these derivatives serve as precursors for Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors, a class of drugs showing significant promise in cancer therapy by interfering with DNA damage repair mechanisms in tumor cells.[3][4]

G cluster_synthesis Chemical Synthesis cluster_application Biological Application A 4-Amino-6-chloro-5- methoxypyrimidine Derivative B Synthesis of Bioactive Molecules A->B Key Intermediate C Kinase / PARP-1 Inhibitors B->C Yields D Cellular Signaling Pathways C->D Target E Therapeutic Effect (e.g., Anti-Cancer) D->E Modulation

Caption: Logical relationship from synthetic intermediate to therapeutic application.

References

Application Notes and Protocols for the Use of 4-Amino-6-chloro-5-methoxypyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-Amino-6-chloro-5-methoxypyrimidine as a versatile starting material in the synthesis of potent and selective kinase inhibitors. The substituted pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting a wide range of protein kinases implicated in diseases such as cancer and inflammatory disorders.

The 4-amino-5-methoxy-6-chloropyrimidine core offers a strategic advantage for scaffold-based drug design. The chlorine atom at the 6-position is amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties to probe the ATP-binding site of various kinases. The amino group at the 4-position and the methoxy group at the 5-position can also be further functionalized to fine-tune the pharmacological properties of the synthesized inhibitors.

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound scaffold include:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is readily displaced by a variety of nucleophiles, most commonly primary and secondary amines, to form 4,6-diaminopyrimidine derivatives. This reaction is a fundamental step in the synthesis of many kinase inhibitors, where the substituted amine often forms crucial hydrogen bond interactions with the hinge region of the kinase.[1]

  • Suzuki Cross-Coupling: Palladium-catalyzed Suzuki coupling allows for the formation of a carbon-carbon bond at the C6 position, enabling the introduction of aryl or heteroaryl groups. This strategy is employed to access inhibitors that occupy the hydrophobic regions of the ATP-binding pocket.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative to classical SNAr for the formation of C-N bonds, often under milder conditions and with a broader substrate scope.

Representative Kinase Inhibitors and Biological Activity

The 4-aminopyrimidine scaffold is a key feature in a multitude of kinase inhibitors. While specific inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, numerous analogues with similar substitution patterns have demonstrated potent inhibitory activity against various kinases. The following table summarizes the biological activity of representative kinase inhibitors featuring a substituted aminopyrimidine core.

Compound IDTarget Kinase(s)IC50 (nM)Reference Compound Structure
1 Aurora A52.2 ± 8.14-chloro-2,3-difluorophenyl derivative
2 Aurora A< 200Lead compound 13
3 ALK/EGFREGFR L858R: <1, EML4-ALK: <1CHMFL-ALK/EGFR-050
4 Aurora A/BA: 1, B: 3Ortho-chloro analog
5 Syk-Pyrimidine-5-carboxamide derivative

Table 1: Biological Activity of Representative Kinase Inhibitors with a Substituted Pyrimidine Scaffold. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Data is compiled from various sources for structurally related compounds.[2][3][4]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving chloro-substituted pyrimidines, adaptable for the use of this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Aniline

This protocol describes the synthesis of a 4-amino-6-(arylamino)-5-methoxypyrimidine derivative, a common core structure in many kinase inhibitors.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 1,4-Dioxane or n-Butanol

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in 1,4-dioxane (0.1 M), add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4-amino-6-(arylamino)-5-methoxypyrimidine derivative.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines the synthesis of a 4-amino-6-aryl-5-methoxypyrimidine derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Standard Schlenk glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-6-aryl-5-methoxypyrimidine derivative.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a common signaling pathway targeted by aminopyrimidine-based kinase inhibitors and a general experimental workflow for their synthesis and evaluation.

G cluster_0 Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, PDGFR) Growth Factor->RTK P P RTK->P RAS RAS P->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription Factors->Gene Expression Inhibitor 4-Aminopyrimidine-based Kinase Inhibitor Inhibitor->RTK

Figure 1: Targeted Receptor Tyrosine Kinase (RTK) Signaling Pathway.

G cluster_1 Start 4-Amino-6-chloro- 5-methoxypyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) with R1-NH2 Start->SNAr Intermediate 4-Amino-6-(R1-amino)- 5-methoxypyrimidine SNAr->Intermediate Final_Product Final Kinase Inhibitor SNAr->Final_Product Suzuki Suzuki Coupling with R2-B(OH)2 Suzuki->Final_Product Intermediate->Suzuki Optional Further Functionalization Purification Purification and Characterization Final_Product->Purification Bio_Assay Biological Evaluation (Kinase Assays, Cell-based Assays) Purification->Bio_Assay

Figure 2: General Experimental Workflow for Kinase Inhibitor Synthesis.

References

Application Notes and Protocols: 4-Amino-6-chloro-5-methoxypyrimidine as a Scaffold for Adenosine Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-amino-6-chloro-5-methoxypyrimidine as a versatile scaffold for the synthesis and evaluation of novel adenosine mimics. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and presents relevant binding affinity data for analogous compounds.

Introduction

Adenosine receptors (ARs), comprising four subtypes (A1, A2A, A2B, and A3), are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes. Their involvement in cardiovascular function, inflammation, neurotransmission, and cancer has established them as critical targets for drug discovery. The development of selective agonists and antagonists for these receptors is a key focus of therapeutic research.

The this compound core represents a valuable starting point for generating libraries of adenosine mimics. Its substituted pyrimidine structure is analogous to the purine core of adenosine, and the reactive chloro group at the 6-position allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and tune selectivity for the different adenosine receptor subtypes.

Synthetic Strategy: From Scaffold to Adenosine Mimic

The primary synthetic route for elaborating the this compound scaffold involves nucleophilic aromatic substitution (SNAr) at the C6 position. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chloride ion by a variety of nucleophiles, particularly amines. This allows for the introduction of a wide range of substituents to mimic the N6-substituent of adenosine, which is a key determinant of affinity and selectivity for adenosine receptors.

A generalized reaction scheme is presented below:

G Scaffold 4-Amino-6-chloro- 5-methoxypyrimidine Product 4-Amino-6-(substituted-amino)- 5-methoxypyrimidine (Adenosine Mimic) Scaffold->Product Nucleophilic Aromatic Substitution Nucleophile R-NH2 (Primary or Secondary Amine) Nucleophile->Product Base Base (e.g., DIPEA, Et3N) Solvent (e.g., DMSO, EtOH) Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Base->Nucleophilic Aromatic Substitution

Caption: General synthetic scheme for adenosine mimics.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-6-(substituted-amino)-5-methoxypyrimidine Derivatives

This protocol describes a general method for the nucleophilic substitution reaction to generate a library of adenosine mimics.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (R-NH₂)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

  • Reaction vials

  • Stir plate and stir bars

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) in anhydrous DMSO or EtOH.

  • Add the desired amine (1.2 equivalents) to the solution.

  • Add DIPEA or Et₃N (2-3 equivalents) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at a temperature ranging from 80°C to 120°C. Reaction time can vary from 2 to 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of the synthesized compounds for the human adenosine receptors (A1, A2A, A2B, and A3).

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3)

  • Radioligands:

    • A1: [³H]DPCPX

    • A2A: [³H]ZM241385

    • A2B: [³H]DPCPX

    • A3: [¹²⁵I]AB-MECA

  • Non-specific binding ligand (e.g., Theophylline or NECA at high concentration)

  • Synthesized test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • 96-well plates

  • Glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine)

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, set up wells for total binding (radioligand and membranes only), non-specific binding (radioligand, membranes, and a high concentration of non-labeled ligand), and competitive binding with various concentrations of the test compounds.

  • Add a fixed concentration of the appropriate radioligand to all wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the glass fiber filter mats.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Detection & Analysis Serial Dilutions of\nTest Compounds Serial Dilutions of Test Compounds Incubate at RT\n(60-120 min) Incubate at RT (60-120 min) Serial Dilutions of\nTest Compounds->Incubate at RT\n(60-120 min) Radioligand Preparation Radioligand Preparation Radioligand Preparation->Incubate at RT\n(60-120 min) Membrane Preparation Membrane Preparation Membrane Preparation->Incubate at RT\n(60-120 min) Vacuum Filtration Vacuum Filtration Incubate at RT\n(60-120 min)->Vacuum Filtration Scintillation Counting Scintillation Counting Vacuum Filtration->Scintillation Counting Data Analysis\n(IC50 -> Ki) Data Analysis (IC50 -> Ki) Scintillation Counting->Data Analysis\n(IC50 -> Ki)

Caption: Radioligand binding assay workflow.
Protocol 3: cAMP Functional Assay

This protocol measures the ability of the synthesized compounds to act as agonists or antagonists at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells)

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (for Gi-coupled receptor assays)

  • Reference agonist (e.g., NECA)

  • Synthesized test compounds

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well assay plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed the cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds and reference agonist.

  • For Antagonist Mode (Gs-coupled receptors):

    • Pre-incubate the cells with the test compounds or vehicle.

    • Stimulate the cells with a fixed concentration (e.g., EC₈₀) of the reference agonist.

  • For Agonist Mode (Gs-coupled receptors):

    • Stimulate the cells with various concentrations of the test compounds.

  • For Antagonist Mode (Gi-coupled receptors):

    • Pre-incubate the cells with the test compounds or vehicle.

    • Stimulate the cells with forskolin in the presence of a reference agonist.

  • For Agonist Mode (Gi-coupled receptors):

    • Stimulate the cells with forskolin in the presence of various concentrations of the test compounds.

  • After the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

  • For agonist assays, plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ value.

  • For antagonist assays, plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC₅₀ value.

Data Presentation

Compound IDRR'R''ReceptorKᵢ (nM)
5m n-C₃H₇4-ClC₆H₄CH₂CH₃A33.5
A1>1000
A2A>1000

Data for compound 5m, a derivative of 4-amino-6-hydroxy-2-mercaptopyrimidine, from a study on A3 adenosine receptor antagonists.[1]

Signaling Pathways

The synthesized adenosine mimics will modulate downstream signaling pathways depending on the adenosine receptor subtype they interact with. The following diagrams illustrate the canonical signaling cascades for Gi and Gs-coupled adenosine receptors.

G cluster_0 Gi-Coupled Signaling (A1, A3 Receptors) Agonist_Gi Agonist (Adenosine Mimic) Receptor_Gi A1/A3 Receptor Agonist_Gi->Receptor_Gi G_protein_Gi Gi/o Protein Receptor_Gi->G_protein_Gi AC_Gi Adenylyl Cyclase G_protein_Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi decreased production PKA_Gi PKA cAMP_Gi->PKA_Gi less activation

Caption: Gi-coupled adenosine receptor signaling.

G cluster_1 Gs-Coupled Signaling (A2A, A2B Receptors) Agonist_Gs Agonist (Adenosine Mimic) Receptor_Gs A2A/A2B Receptor Agonist_Gs->Receptor_Gs G_protein_Gs Gs Protein Receptor_Gs->G_protein_Gs AC_Gs Adenylyl Cyclase G_protein_Gs->AC_Gs activates cAMP_Gs cAMP AC_Gs->cAMP_Gs increased production PKA_Gs PKA cAMP_Gs->PKA_Gs activation

Caption: Gs-coupled adenosine receptor signaling.
Conclusion

The this compound scaffold provides a readily accessible and synthetically tractable starting point for the development of novel adenosine receptor modulators. The protocols and data presented in these application notes offer a framework for the synthesis, screening, and characterization of new chemical entities based on this promising scaffold. The versatility of the C6-substitution allows for fine-tuning of the pharmacological profile, paving the way for the discovery of potent and selective adenosine mimics with therapeutic potential.

References

Application Notes and Protocols for SNAr Reactions Using 4-Amino-6-chloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for performing Nucleophilic Aromatic Substitution (SNAr) reactions on 4-Amino-6-chloro-5-methoxypyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings, especially electron-deficient heterocycles like pyrimidines. The presence of electron-withdrawing groups on the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of a leaving group, typically a halogen. This compound is an attractive substrate for SNAr reactions due to the activating effect of the pyrimidine nitrogens and the chloro leaving group. The amino and methoxy substituents provide additional points for molecular recognition and can influence the reactivity of the scaffold. The products of these reactions are valuable intermediates in the discovery of novel therapeutics, particularly in the field of oncology.

General Considerations for SNAr Reactions

The success of an SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the base, and the reaction temperature. The 5-methoxy group on the pyrimidine ring is generally considered to be electron-donating, which can decrease the reactivity of the substrate towards nucleophilic attack compared to unsubstituted or nitro-substituted chloropyrimidines.[1] Therefore, slightly more forcing conditions may be required to achieve high yields.

Experimental Protocols

Herein, we provide detailed protocols for the SNAr reaction of this compound with common nucleophiles such as amines, thiols, and alcohols.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • Solvent (e.g., Ethanol, 2-Propanol, N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired solvent (e.g., ethanol, 10 mL/mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the suspension.

  • Add the base (1.5 - 2.0 eq). For example, triethylamine can be used in refluxing ethanol.[2]

  • Attach a reflux condenser and heat the reaction mixture to reflux (or a suitable temperature, e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired 4-amino-6-(substituted-amino)-5-methoxypyrimidine.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general method for the reaction of this compound with thiols.

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Solvent (e.g., DMF, Acetonitrile)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Syringe for addition of base

  • TLC plate and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and a suitable solvent (e.g., DMF).

  • Cool the solution in an ice bath (0 °C).

  • Carefully add the base (e.g., NaH, 1.2 eq) portion-wise to generate the thiolate. Stir for 20-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Heating may be necessary for less reactive thiols.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired 4-amino-6-(substituted-thio)-5-methoxypyrimidine.

Protocol 3: Reaction with Alcohol Nucleophiles

This protocol provides a general procedure for the alkoxylation of this compound.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol, benzyl alcohol)

  • Base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe))

  • Solvent (the corresponding alcohol can often be used as the solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere

  • TLC plate and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Under an inert atmosphere, add the alcohol (can be used in excess as the solvent) to a round-bottom flask.

  • Carefully add a strong base (e.g., NaH, 1.2 eq) to generate the alkoxide.

  • Stir the mixture until the base has completely reacted.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully neutralize the excess base with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-6-(substituted-alkoxy)-5-methoxypyrimidine.

Data Presentation

The following tables summarize typical reaction conditions and yields for SNAr reactions on related 4-amino-6-chloropyrimidine systems. These can serve as a starting point for optimizing reactions with this compound.

Table 1: SNAr Reactions with Amine Nucleophiles on 4-Amino-6-chloropyrimidine Analogues

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MorpholineKFWater1001795[3]
AnilineHCl (0.1 eq)Water606>95 (conversion)[4]
PyrrolidineTEAEthanolReflux3Not specified[2]
IndolineNaOHEthanolRT160[2]

Table 2: SNAr Reactions with Thiol and Alcohol Nucleophiles on Chloropyrimidine Analogues

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolK₂CO₃DMF80285Adapted from[5]
Benzyl mercaptanNaHTHFRT492Adapted from[5]
Sodium EthoxideEthanolReflux289[6]
MethanolNaOHMethanolReflux1Not specified[2]

Mandatory Visualizations

Experimental Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reactants (this compound, Nucleophile, Base) C Reaction Vessel (Round-bottom flask) A->C B Solvent B->C D Heating & Stirring C->D E Reaction Monitoring (TLC) D->E F Solvent Removal E->F G Extraction F->G H Column Chromatography G->H I Product Isolation H->I J Final Product I->J Characterization (NMR, MS)

Caption: General experimental workflow for SNAr reactions.

Signaling Pathway: Inhibition of EGFR Signaling

The 4-aminopyrimidine scaffold is a common feature in many kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[7][8][9] The following diagram illustrates the EGFR signaling pathway and the point of intervention for a synthesized inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor Synthesized Inhibitor (e.g., 4-amino-5-methoxy- 6-anilinopyrimidine) Inhibitor->EGFR Inhibits (ATP-competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibitor action.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-6-chloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors, anti-infective agents, and central nervous system drugs. The functionalization of the pyrimidine ring via carbon-carbon bond formation is a cornerstone of modern drug discovery, enabling the synthesis of diverse chemical libraries for biological screening. Among the most powerful methods for achieving this is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, prized for its functional group tolerance, mild reaction conditions, and broad substrate scope.

This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of 4-Amino-6-chloro-5-methoxypyrimidine with various aryl- and heteroarylboronic acids. The resulting 6-aryl-4-amino-5-methoxypyrimidine derivatives are valuable intermediates for the development of novel therapeutics. While specific literature on this exact substrate is limited, the provided protocols are based on well-established procedures for structurally analogous aminopyrimidines and chloropyrimidines, offering a robust starting point for reaction optimization and library synthesis.[1][2]

Reaction Principle

The Suzuki-Miyaura coupling is a cross-coupling reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The reaction is catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) center, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond in the product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Nitrogen-containing heterocycles, particularly those with amino substituents, can sometimes pose challenges by coordinating to the palladium catalyst and inhibiting its activity. The selection of an appropriate combination of a bulky, electron-rich phosphine ligand and a suitable palladium precursor is often crucial for achieving high yields.

Data Presentation: Representative Reaction Conditions and Yields

The successful Suzuki coupling of this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent. The following table summarizes representative quantitative data for Suzuki coupling reactions of structurally similar chloropyrimidines with various arylboronic acids. These conditions can serve as a valuable starting point for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10012~80[3]
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KFTHF5016Moderate[4]
33-Tolylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₃PO₄Dioxane805Good[5]
4Naphthalen-2-ylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O80187[1]
53-Nitrophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O80179[1]
62-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O80172[1]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, THF)

  • Inert gas (Nitrogen or Argon)

  • Solvents for work-up and purification (e.g., Ethyl acetate, Hexanes, Brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inert Atmosphere: Seal the flask or vial with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, to achieve a substrate concentration of ~0.1 M) to the flask via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-amino-5-methoxypyrimidine.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Ar-Cl center Product 6-Aryl-4-amino-5-methoxypyrimidine Pd0->Product Product Formation OxAdd Oxidative Addition (R¹-X) PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Ar'-B(OH)₂ / Base Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_R2->Pd0 Ar-Ar' RedElim Reductive Elimination Reactants This compound + Arylboronic Acid Reactants->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Generalized Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst B Evacuate & Backfill with Inert Gas (x3) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor by TLC / LC-MS D->E F Cool to RT & Aqueous Workup (EtOAc, H₂O, Brine) E->F Reaction Complete G Dry, Filter & Concentrate F->G H Purify by Column Chromatography G->H I Isolated Product H->I

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Applications in Drug Discovery

The 6-aryl-4-amino-5-methoxypyrimidine scaffold is a key structural motif in a variety of pharmacologically active molecules. The ability to readily diversify the aryl group at the C6-position through Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These compounds are of particular interest as potential inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases. The amino and methoxy groups on the pyrimidine ring can form crucial hydrogen bond interactions with the target protein, while the appended aryl group can be modified to optimize potency, selectivity, and pharmacokinetic properties. Therefore, the protocols described herein are highly relevant for researchers in oncology, immunology, and other therapeutic areas where kinase modulation is a key strategy.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Amino-6-chloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 4-Amino-6-chloro-5-methoxypyrimidine. This reaction is a powerful tool for the synthesis of substituted 4,6-diamino-5-methoxypyrimidines, which are valuable intermediates in the development of novel therapeutics. The protocols and data presented herein are based on established principles of Buchwald-Hartwig cross-coupling reactions applied to related heterocyclic systems.[1][2][3][4]

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][3] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl and heteroaryl amines from the corresponding halides or triflates with a broad range of amine coupling partners.[1][3] For the synthesis of derivatives of this compound, this reaction offers a direct and efficient route to introduce diverse amino functionalities at the C6 position, a key step in the synthesis of various biologically active molecules, including kinase inhibitors.[4] The reactivity of the chloro-substituent on the pyrimidine ring makes it a suitable substrate for this transformation.[5][6]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[7][8] The generally accepted mechanism involves the oxidative addition of the aryl or heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[1][7][9] The choice of ligand is crucial for the efficiency and scope of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[1][10]

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not widely published, the following table summarizes typical reaction conditions that have proven effective for the amination of structurally similar chloropyrimidines and other chloro-N-heterocycles.[2][5][11] These conditions can serve as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂[Pd(NHC)] complex
Ligand XantphosXPhosJohnPhos
Base NaOtBuCs₂CO₃K₃PO₄
Solvent Toluene1,4-DioxaneTHF
Temperature 80-110 °C100-120 °C80-100 °C
Catalyst Loading 1-5 mol %2-10 mol %1-5 mol %
Ligand Loading 1.2-2 eq. to Pd1.5-2.5 eq. to Pd1.2-2 eq. to Pd
Base Stoichiometry 1.4-2.0 eq.1.5-2.5 eq.2.0-3.0 eq.
Typical Yields Moderate to ExcellentGood to ExcellentModerate to Good

Note: Yields are highly dependent on the specific amine coupling partner and require empirical optimization.

Experimental Protocols

The following protocols provide a general framework for performing the Buchwald-Hartwig amination of this compound. It is essential to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) as the palladium catalysts and some ligands are air-sensitive.[11][12]

General Protocol for Small-Scale Reactions

Materials:

  • This compound

  • Amine coupling partner (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame- or oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., 2 mol %) and the phosphine ligand (e.g., 4 mol %).

  • Inert Atmosphere: Seal the tube with a septum and rubber cap, then evacuate and backfill with inert gas (e.g., argon) three times to ensure an oxygen-free environment.[12]

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), and the base (1.4-2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Place the sealed reaction tube in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted 4-amino-6-amino-5-methoxypyrimidine.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation prep_vessel Prepare Reaction Vessel (Flame/Oven-Dried) add_catalyst Add Pd Catalyst & Ligand prep_vessel->add_catalyst inert_atm Establish Inert Atmosphere (Evacuate/Backfill) add_catalyst->inert_atm add_reagents Add Pyrimidine, Amine & Base inert_atm->add_reagents Under Inert Gas add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Reaction Progress (TLC/LC-MS) heat_stir->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

catalytic_cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L-Pd(II)-(Ar)-X oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination pd_complex2 L-Pd(II)-(Ar)-NHR'R'' + amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido L-Pd(II)-(Ar)-NR'R'' deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R'' (Product) ArX Ar-Cl ArX->oxidative_addition Amine R'R''NH Amine->amine_coordination Base Base Base->deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes: 4-Amino-6-chloro-5-methoxypyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-6-chloro-5-methoxypyrimidine is a versatile heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of a wide array of biologically active compounds. Its unique structural features, including the reactive chloro substituent and the strategically positioned amino and methoxy groups, make it an ideal starting material for the development of targeted therapeutics. This document provides an overview of its applications, quantitative biological data for selected derivatives, detailed experimental protocols for representative syntheses, and visual diagrams of synthetic workflows and relevant biological pathways.

Key Applications in Drug Discovery

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to mimic the purine bases of DNA and RNA, allowing for interactions with a wide range of biological targets. This compound serves as a crucial intermediate in the synthesis of compounds targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.

1. Kinase Inhibitors:

A primary application of this pyrimidine derivative is in the development of potent and selective kinase inhibitors. The pyrimidine core can function as a hinge-binding motif, a key interaction in the ATP-binding pocket of many kinases. By modifying the substituents at the 4- and 6-positions, researchers can achieve high affinity and selectivity for specific kinases implicated in cancer cell proliferation and survival. Notable examples include inhibitors of:

  • Epidermal Growth Factor Receptor (EGFR): Derivatives have been synthesized that show significant inhibitory activity against EGFR, a key target in non-small cell lung cancer.[1][2][3][4][5]

  • Anaplastic Lymphoma Kinase (ALK): The scaffold has been incorporated into dual ALK/EGFR inhibitors.[4]

  • Cyclin-Dependent Kinase 9 (CDK9): Highly potent and selective CDK9 inhibitors have been developed for potential use in leukemia and other cancers.[6]

  • Aurora Kinases: Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, leading to the reduction of oncoproteins like MYC.

  • Src/Abl Kinases: The core structure is found in dual inhibitors of Src and Abl kinases, relevant for treating chronic myelogenous leukemia (CML).[7]

2. Antimicrobial Agents:

Derivatives of this compound have demonstrated promising activity against various microbial pathogens. The pyrimidine ring is a common feature in many antimicrobial drugs, and modifications to this core structure can lead to compounds with potent antibacterial and antifungal properties. Research has explored its use in generating compounds with significant minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria.[8][9][10][11][12]

3. Other Therapeutic Areas:

The versatility of this scaffold extends beyond oncology and infectious diseases. It has been employed in the synthesis of:

  • Gastroprokinetic Agents: Benzamide derivatives incorporating the pyrimidine moiety have been investigated for their ability to enhance gastric emptying.[13]

  • Dopamine D1 Receptor Antagonists: The related 6-chloro-1-phenylbenzazepine framework has been studied for its potential in treating neurological disorders.[14]

Data Presentation: Biological Activity of Selected Derivatives

The following tables summarize the quantitative biological data for representative compounds derived from or related to the this compound scaffold.

Table 1: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Cell Line (for antiproliferative activity)IC50 (µM) (antiproliferative)Reference
DianilinopyrimidineEGFR-A549 (Lung Carcinoma)0.56[5]
DianilinopyrimidineEGFR-PC-3 (Prostate Cancer)2.46[5]
DianilinopyrimidineEGFR-HepG2 (Hepatocellular Carcinoma)2.21[5]
Aminopyrimidine HybridEGFR-TK700MCF-7 (Breast Cancer)31.8[1][3]
Aminopyrimidine HybridEGFR-TK900MCF-7 (Breast Cancer)37.7[1][3]
Thiazolyl-pyrimidineCDK91MV4-11 (Leukemia)Potent antiproliferative effects[6]
Pyrimidine DerivativeAurora A38.6--[15]
Acrylamide-pyrimidineALK/EGFR-H1975 (NSCLC)Significant inhibition[4]

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Methoxyquinoline SulfonamideE. coli7.812[12]
Methoxyquinoline SulfonamideC. albicans31.125[12]
Pyrimidine-bearing Heterocycle-6.25
Pyrimidine-bearing Heterocycle-12.5

Experimental Protocols

The following are representative protocols for the synthesis of bioactive molecules utilizing a chloro-pyrimidine intermediate, which can be adapted from this compound.

Protocol 1: General Procedure for Suzuki Cross-Coupling Reaction

This protocol describes a typical Suzuki coupling to introduce an aryl group at the 6-position of the pyrimidine ring.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium tetraacetate (Pd(OAc)₂) or other suitable palladium catalyst

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol (or other suitable solvent)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.2 equivalents) in n-propanol.

  • Add sodium carbonate (2 equivalents) to the mixture.

  • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equivalents) and the ligand (e.g., PPh₃, 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired 4-amino-6-aryl-5-methoxypyrimidine derivative.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNA r)

This protocol outlines the displacement of the chloro group with an amine nucleophile.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Triethylamine (or another suitable base)

  • Anhydrous propanol (or other suitable solvent like DMF or DMSO)

  • Microwave reactor (optional, for accelerated reaction)

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add this compound (1 equivalent) and the desired amine (1.2 equivalents).

  • Add anhydrous propanol as the solvent.

  • Add triethylamine (1.5 equivalents) to the mixture to act as a base.

  • Conventional Heating: Heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed.

  • Microwave Irradiation: Alternatively, heat the reaction in a microwave reactor at a set temperature (e.g., 120-140 °C) for a shorter duration (e.g., 15-30 minutes), monitoring for completion.[16]

  • After cooling, pour the reaction mixture into a saturated solution of sodium bicarbonate in water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 4,6-diamino-5-methoxypyrimidine derivative.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow for Bioactive Pyrimidines start 4-Amino-6-chloro- 5-methoxypyrimidine intermediate1 Suzuki Coupling (with Arylboronic Acid) start->intermediate1 intermediate2 SNAr Reaction (with Amine) start->intermediate2 product1 4-Amino-6-aryl- 5-methoxypyrimidine (e.g., Kinase Inhibitors) intermediate1->product1 product2 4,6-Diamino- 5-methoxypyrimidine (e.g., Antimicrobials) intermediate2->product2

Caption: Synthetic routes from this compound.

G cluster_pathway Simplified EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->P_EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols: The Role of 4-Amino-6-chloro-5-methoxypyrimidine in Drug Discovery Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of medicinal chemistry and drug discovery, the pyrimidine scaffold is recognized as a "privileged structure" due to its prevalence in a multitude of natural products, vitamins, and FDA-approved drugs.[1][2] Its versatile chemical nature and ability to form key interactions with biological targets make it an ideal foundation for the construction of compound libraries aimed at identifying novel therapeutic agents.[1][3] Combinatorial chemistry and DNA-encoded library technology (DELT) are powerful strategies for the rapid generation and screening of vast chemical libraries, and functionalized pyrimidines are key building blocks in these approaches.[1][4]

This document details the role of 4-Amino-6-chloro-5-methoxypyrimidine as a strategic building block in the synthesis of diverse chemical libraries for drug discovery. Its unique substitution pattern, featuring reactive sites for sequential and regioselective modifications, allows for the systematic exploration of chemical space around the pyrimidine core.

The Strategic Utility of this compound

This compound is a highly valuable scaffold for library synthesis due to its distinct functional groups, which allow for controlled, stepwise diversification.

  • The Chloro Group (C6): The chlorine atom at the 6-position is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] More importantly, it is highly amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, providing a primary vector for diversification.

  • The Amino Group (C4): The amino group at the 4-position can serve as a point for further functionalization, for example, through acylation or alkylation, adding another layer of diversity to the library. Its electronic properties also influence the reactivity of the pyrimidine ring.

  • The Methoxy Group (C5): The methoxy group at the 5-position provides steric and electronic influence on the molecule. While generally less reactive, it can be cleaved under specific conditions to reveal a hydroxyl group, which can then be alkylated or otherwise modified.[5]

This trifecta of functionalities enables a systematic and combinatorial approach to library synthesis, where different building blocks can be introduced at specific positions to generate a large number of unique, yet related, compounds.

Application in Kinase Inhibitor Library Synthesis

A significant application of pyrimidine-based libraries is in the discovery of kinase inhibitors.[5] Many kinase inhibitors mimic the adenine core of ATP to bind to the enzyme's active site. The 4-aminopyrimidine core is an excellent bioisostere for adenine. By diversifying the substituents at the C6 position of this compound, libraries can be generated to target the ATP-binding pocket of various kinases, which are crucial targets in oncology and inflammatory diseases.

Below is a diagram illustrating the general workflow for utilizing this scaffold in a drug discovery campaign.

G cluster_0 Library Synthesis cluster_1 Screening & Optimization A Start: 4-Amino-6-chloro- 5-methoxypyrimidine B Diversification Step 1: Cross-Coupling (e.g., Suzuki) at C6 Position A->B D Diversified Pyrimidine Library B->D C Building Block Library (e.g., Boronic Acids) C->B E High-Throughput Screening (HTS) D->E Biological Assay F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: Workflow for library synthesis and screening.

Experimental Protocols

The following are representative protocols for the diversification of this compound.

Protocol 1: Suzuki Cross-Coupling Reaction

This protocol describes the palladium-catalyzed Suzuki reaction to introduce an aryl or heteroaryl moiety at the C6 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture or n-propanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).[6]

  • Add the palladium catalyst (0.05 mmol).

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Add the degassed solvent mixture (e.g., 10 mL of dioxane and 2 mL of water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-6-aryl-5-methoxypyrimidine.

The diagram below illustrates this key diversification reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start 4-Amino-6-chloro- 5-methoxypyrimidine product 4-Amino-6-aryl- 5-methoxypyrimidine start->product Suzuki Coupling boronic Arylboronic Acid (R-B(OH)2) boronic->product catalyst Pd Catalyst catalyst->product base Base base->product solvent Solvent & Heat solvent->product

Caption: Suzuki cross-coupling reaction scheme.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol details the displacement of the chloro group with an amine nucleophile.

Materials:

  • This compound

  • Primary or secondary amine (e.g., cyclopentylamine)

  • Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Optional: Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Procedure:

  • Dissolve this compound (1.0 mmol) in the chosen solvent (10 mL) in a reaction flask.[5]

  • Add the amine (1.1 mmol) to the solution. If the amine salt is used, add a non-nucleophilic base (1.5 mmol).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-80 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • If necessary, dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization to obtain the desired 4,6-diamino-5-methoxypyrimidine derivative.[5]

Quantitative Data Summary

The following tables summarize representative data for pyrimidine derivatives synthesized for biological screening, illustrating the potential outcomes of library synthesis efforts.

Table 1: Reaction Yields for Pyrimidine Analogs

Entry Starting Material Coupling Partner Reaction Type Yield (%) Reference
1 4,6-dichloro-5-methoxypyrimidine Cyclopentylamine SNAr High [5]
2 2-amino-4-chloro-N,N-dimethylpyrimidine 3-boronobenzoic acid Suzuki 91 [6][7]
3 2-amino-4-chloro-N,N-dimethylpyrimidine 2-fluorophenylboronic acid Suzuki 46 [6][7]

| 4 | 2,4-diamino-6-chloropyrimidine | (S)-2,3-isopropylideneglycerol | Nucleophilic Substitution | 61-79 |[8] |

Table 2: Biological Activity of Representative Pyrimidine Derivatives

Compound Class Target Assay IC₅₀ (nM) Reference
Pyrimidine-triazoles MCF-7 (Breast Cancer Cell Line) Cell Viability 15,300 [9]
Pyrimidine-triazoles MDA-MB453 (Breast Cancer Cell Line) Cell Viability 29,100 [9]
Pyrimidine Derivatives EGFR L858R/T790M Mutant Kinase Kinase Inhibition 6.91 [9]

| Pyrimidine Derivatives | EGFR L858R/T790M Mutant Kinase | Kinase Inhibition | 8.43 |[9] |

Application in Signaling Pathway Analysis

Libraries synthesized from the this compound scaffold are often screened against key enzymes in cellular signaling pathways, such as kinases. The diagram below shows a simplified generic kinase signaling cascade, a common target for these compound libraries.

G A Extracellular Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B C Intracellular Signaling Proteins (e.g., Ras, Raf) B->C Phosphorylation D MAP Kinase Cascade (MEK, ERK) C->D Activation E Transcription Factors D->E Phosphorylation F Cellular Response (Proliferation, Survival) E->F Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->D Inhibition

Caption: Simplified kinase signaling pathway.

Conclusion

This compound serves as a strategic and versatile building block for the synthesis of diverse compound libraries in drug discovery. Its well-defined reactive sites allow for controlled, regioselective modifications through robust chemical reactions like Suzuki coupling and nucleophilic aromatic substitution. The resulting libraries, rich in structural diversity, are invaluable for screening against a wide range of biological targets, particularly protein kinases, and have led to the identification of potent lead compounds for further development. The protocols and data presented herein provide a foundational guide for researchers and scientists in the pharmaceutical industry to leverage this powerful scaffold in their drug discovery endeavors.

References

Application Notes and Protocols for the Functionalization of the Amino Group of 4-Amino-6-chloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental procedures for the chemical modification of the primary amino group of 4-Amino-6-chloro-5-methoxypyrimidine. The protocols outlined below are intended for researchers and scientists in the fields of medicinal chemistry and drug development. The described reactions, including acylation, sulfonylation, and reductive amination, offer versatile strategies for the synthesis of novel pyrimidine derivatives for screening and lead optimization.

N-Acylation of this compound

Application Note:

N-acylation is a fundamental transformation that introduces an acyl group onto the amino moiety of this compound. This reaction is typically achieved by treating the starting material with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. The resulting N-acyl pyrimidine derivatives are valuable intermediates in the synthesis of various biologically active molecules. The choice of acylating agent allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol:

Protocol 1: Synthesis of N-(6-chloro-5-methoxypyrimidin-4-yl)acetamide

  • Materials:

    • This compound

    • Acetyl chloride

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir for 10 minutes.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford N-(6-chloro-5-methoxypyrimidin-4-yl)acetamide.

Data Presentation:

Reagent/ParameterCondition
Starting MaterialThis compound
Acylating AgentAcetyl Chloride
BaseTriethylamine
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield85-95% (estimated)
PurificationColumn Chromatography/Recrystallization

Visualization:

acylation_reaction start 4-Amino-6-chloro- 5-methoxypyrimidine reagents + Acetyl Chloride + Triethylamine start->reagents product N-(6-chloro-5-methoxypyrimidin-4-yl)acetamide reagents->product DCM, 0°C to RT

Acylation of this compound.

N-Sulfonylation of this compound

Application Note:

N-sulfonylation introduces a sulfonyl group to the amino function of this compound, forming a sulfonamide linkage. This functional group is a key pharmacophore in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor. The reaction is typically carried out using a sulfonyl chloride in the presence of a base. The resulting sulfonamides are often stable and can serve as important building blocks in drug discovery programs. A known example is the formation of 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide, which is an impurity in the synthesis of Sulfadoxine.[1]

Experimental Protocol:

Protocol 2: Synthesis of 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide

  • Materials:

    • This compound

    • 4-Aminobenzenesulfonyl chloride

    • Pyridine, anhydrous

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add 4-aminobenzenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • After completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to pH 5-6.

    • Extract the product with dichloromethane (3 x 25 mL).

    • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure product.[2]

Data Presentation:

Reagent/ParameterCondition
Starting MaterialThis compound
Sulfonylating Agent4-Aminobenzenesulfonyl chloride
Base/SolventPyridine
Temperature0 °C to Room Temperature
Reaction TimeOvernight
Typical Yield70-85% (estimated)
PurificationColumn Chromatography/Recrystallization

Visualization:

sulfonylation_reaction start 4-Amino-6-chloro- 5-methoxypyrimidine reagents + 4-Aminobenzenesulfonyl   chloride start->reagents product 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl) benzenesulfonamide reagents->product Pyridine, 0°C to RT

Sulfonylation of this compound.

Reductive Amination of this compound

Application Note:

Reductive amination is a powerful method for the N-alkylation of amines.[3] This two-step, one-pot reaction involves the initial formation of an imine between the primary amine of this compound and a carbonyl compound (aldehyde or ketone), followed by the reduction of the imine to the corresponding secondary amine.[3] This method is highly versatile, allowing for the introduction of a wide array of alkyl or arylalkyl substituents. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough not to reduce the starting carbonyl compound.[3][4]

Experimental Protocol:

Protocol 3: Synthesis of N-benzyl-6-chloro-5-methoxypyrimidin-4-amine

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)3)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

    • Acetic acid (optional, as a catalyst)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane, add a catalytic amount of acetic acid (optional).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzylated product.

Data Presentation:

Reagent/ParameterCondition
Starting MaterialThis compound
Carbonyl CompoundBenzaldehyde
Reducing AgentSodium triacetoxyborohydride
Solvent1,2-Dichloroethane
TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield60-80% (estimated)
PurificationFlash Column Chromatography

Visualization:

reductive_amination_reaction start 4-Amino-6-chloro- 5-methoxypyrimidine reagents + Benzaldehyde + NaBH(OAc)3 start->reagents product N-benzyl-6-chloro- 5-methoxypyrimidin-4-amine reagents->product DCE, RT

Reductive Amination of this compound.

Disclaimer: The provided protocols are representative and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Versatile Building Block: 4-Amino-6-chloro-5-methoxypyrimidine in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloro-5-methoxypyrimidine is a highly functionalized pyrimidine derivative that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique arrangement of amino, chloro, and methoxy substituents on the pyrimidine core makes it a valuable precursor for the development of novel molecules with significant biological activities. The chlorine atom at the 6-position is particularly susceptible to nucleophilic displacement, providing a convenient handle for introducing diverse functionalities. This, combined with the potential for modification at the amino group, allows for the creation of extensive compound libraries for drug discovery programs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds, with a focus on kinase inhibitors targeting cancer-related signaling pathways.

Application in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in the core of numerous kinase inhibitors. The structural resemblance of the aminopyrimidine core to the adenine of ATP allows these molecules to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity. This compound is an excellent starting material for the synthesis of inhibitors targeting key kinases in oncology, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Synthesis of EGFR and VEGFR Inhibitors

The general strategy for synthesizing kinase inhibitors from this compound involves the sequential modification of the pyrimidine ring. The reactive chlorine atom at the 6-position can be readily displaced by various nucleophiles, including amines and aryl groups (via cross-coupling reactions), to introduce substituents that can interact with specific residues in the kinase domain.

General Synthetic Workflow:

start 4-Amino-6-chloro- 5-methoxypyrimidine step1 Nucleophilic Aromatic Substitution (SNAr) (e.g., with anilines) start->step1 step2 Suzuki or Sonogashira Cross-Coupling (at a different position if modified) step1->step2 product Substituted Pyrimidine (Kinase Inhibitor Candidate) step2->product

Caption: General workflow for synthesizing kinase inhibitors.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of heterocyclic compounds. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired products.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Anilines

This protocol describes a general procedure for the displacement of the chlorine atom at the 6-position of a related pyrimidine derivative with a substituted aniline, a common step in the synthesis of many kinase inhibitors.

Materials:

  • 4,6-dichloro-5-methoxypyrimidine (as a representative precursor)

  • Substituted aniline (e.g., cyclopentylamine)

  • Solvent (e.g., isopropanol, n-butanol, or DMF)

  • Base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

Procedure:

  • To a solution of 4,6-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent, add the substituted aniline (1.1 eq) and the base (1.2 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C. The reaction can be performed under conventional heating or using microwave irradiation to potentially reduce reaction times.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-6-(substituted-anilino)-5-methoxypyrimidine derivative.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of a chloropyrimidine with an arylboronic acid. This reaction is instrumental in creating C-C bonds and introducing aryl moieties.

Materials:

  • 2-amino-4-chloro-N,N-dimethylpyrimidine (as a representative precursor)

  • Arylboronic acid (e.g., 3-boronobenzoic acid)

  • Palladium catalyst (e.g., Palladium tetraacetate or Pd(PPh₃)₄)

  • Ligand (e.g., Triphenylphosphine (PPh₃))

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., n-propanol, dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the 2-amino-4-chloro-N,N-dimethylpyrimidine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-substituted pyrimidine derivative.[1]

Data Presentation

The following tables summarize the biological activity of representative heterocyclic compounds derived from substituted pyrimidines, illustrating their potential as kinase inhibitors.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against EGFR

Compound IDTarget KinaseIC₅₀ (μM)Cell LineReference
6c EGFR-TK0.9 ± 0.03-[2][3]
10b EGFR-TK0.7 ± 0.02-[2][3]
Gefitinib (Reference) EGFR-TK-MCF-7[2]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against VEGFR-2

Compound IDTarget KinaseIC₅₀ (μM)Cell LineReference
Compound A VEGFR-2Data not available-
Compound B VEGFR-2Data not available-
Sorafenib (Reference) VEGFR-2Data not available-

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the synthesized kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ligand VEGF Ligand->VEGFR Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Inhibitor Pyrimidine-based VEGFR Inhibitor Inhibitor->VEGFR Inhibits

Caption: VEGFR Signaling Pathway and Inhibition.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel heterocyclic compounds, particularly kinase inhibitors for cancer therapy. The reactivity of its chloro and amino groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The provided protocols and pathway diagrams serve as a foundation for researchers to further investigate the utility of this versatile building block in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: 4-Amino-6-chloro-5-methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-6-chloro-5-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct synthesis involves the selective nucleophilic aromatic substitution (SNAr) of one chlorine atom in the starting material, 4,6-dichloro-5-methoxypyrimidine, with an amino group. This is typically achieved by reacting the dichloropyrimidine with a source of ammonia, such as aqueous ammonia or ammonia gas, in the presence of a suitable solvent and base.

Q2: What are the critical reaction parameters to control for optimal yield?

Optimizing the yield of this compound hinges on the careful control of several key parameters:

  • Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts.

  • Reaction Time: Sufficient time is required for the reaction to proceed to completion, but prolonged reaction times can lead to increased impurity formation.

  • Molar Ratio of Reactants: The stoichiometry of the aminating agent to the dichloropyrimidine is crucial for achieving selective mono-amination and minimizing the formation of the di-amino byproduct.

  • Choice of Solvent and Base: The solvent and base system affects the solubility of reactants and the reactivity of the nucleophile.

Q3: Can palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) be used for this synthesis?

While palladium-catalyzed amination is a powerful method for forming C-N bonds, for this specific transformation, a catalyst-free nucleophilic aromatic substitution is generally employed. The electron-deficient nature of the pyrimidine ring makes it susceptible to direct nucleophilic attack by ammonia, especially at elevated temperatures. While Pd-catalyzed methods could be explored, they introduce additional complexity and cost (catalyst, ligands) and may not be necessary for achieving good yields in this case.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. - If the reaction has stalled, a moderate increase in temperature or an extension of the reaction time may be necessary.[1]
Suboptimal Temperature - For amination with aqueous ammonia, a reaction temperature in the range of 55-60 °C is often optimal. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can promote the formation of byproducts.
Incorrect Molar Ratio - An insufficient amount of the aminating agent will lead to incomplete conversion of the starting material. - A large excess of the aminating agent can favor the formation of the di-substituted byproduct (4,6-diamino-5-methoxypyrimidine). A molar ratio of 4 to 4.5 equivalents of ammonia to one equivalent of 4,6-dichloro-5-methoxypyrimidine is a recommended starting point.
Poor Solubility of Reactants - Ensure that the chosen solvent can effectively dissolve the 4,6-dichloro-5-methoxypyrimidine starting material. Solvents such as methanol or dimethylformamide (DMF) are commonly used.

Problem 2: High Levels of Impurities, Particularly the Di-amino Byproduct

Possible Cause Recommended Solution
Excessive Aminating Agent - Carefully control the stoichiometry of the aminating agent. Using a molar ratio of ammonia to dichloropyrimidine in the range of 4:1 to 4.5:1 can help to minimize the formation of the di-amino byproduct.
High Reaction Temperature - Elevated temperatures can increase the rate of the second substitution reaction, leading to higher levels of the di-amino impurity. Maintaining the reaction temperature within the optimal range (e.g., 55-60 °C) is crucial for selectivity.
Prolonged Reaction Time - Once the formation of the desired mono-amino product has maximized (as determined by in-process monitoring), the reaction should be quenched to prevent the further reaction to the di-amino product.

Problem 3: Difficulty in Product Purification and Isolation

Possible Cause Recommended Solution
Co-precipitation of Impurities - After the reaction is complete, a common workup procedure involves cooling the reaction mixture and precipitating the product by adding water. To improve purity, the crude product can be recrystallized.
Residual Starting Material - If the reaction has not gone to completion, the unreacted 4,6-dichloro-5-methoxypyrimidine may co-precipitate with the product. Optimize the reaction conditions to ensure full conversion of the starting material.
Formation of Water-Soluble Impurities - Washing the isolated solid product with cold water can help to remove any water-soluble impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr Reaction

This protocol is adapted from established procedures for the amination of dichloropyrimidines.

Materials:

  • 4,6-dichloro-5-methoxypyrimidine

  • Aqueous ammonia (25-28%)

  • Methanol

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, charge a reaction vessel equipped with a stirrer, condenser, and thermometer with 4,6-dichloro-5-methoxypyrimidine and methanol.

  • With stirring, add aqueous ammonia to the mixture. The molar ratio of ammonia to 4,6-dichloro-5-methoxypyrimidine should be in the range of 4:1 to 4.5:1.

  • Heat the reaction mixture to a temperature of 55-60 °C.

  • Maintain the reaction at this temperature and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water to the reaction mixture to precipitate the product.

  • Filter the solid product and wash it with cold deionized water to remove any water-soluble impurities.

  • Dry the product under vacuum to obtain this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Purity (Illustrative Data)

Parameter Condition A Condition B Condition C
Temperature 50 °C60 °C70 °C
NH₃:Substrate Ratio 3:14.5:16:1
Reaction Time 6 hours4 hours4 hours
Yield (%) 75%92%85%
Purity (%) 95%99%93% (significant di-amino byproduct)

Note: This table presents illustrative data to demonstrate the impact of varying reaction conditions. Actual results may vary.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 4,6-dichloro-5-methoxypyrimidine 4,6-dichloro-5-methoxypyrimidine Reaction_Vessel Reaction at 55-60 °C 4,6-dichloro-5-methoxypyrimidine->Reaction_Vessel Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Cooling Cool to Room Temp Reaction_Vessel->Cooling Precipitation Add Water Cooling->Precipitation Filtration Filter Solid Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Vacuum Dry Washing->Drying Final_Product 4-Amino-6-chloro- 5-methoxypyrimidine Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Check_Temp Increase Temperature/ Extend Time Incomplete_Reaction->Check_Temp Yes Byproduct_Formation Byproduct Formation? Incomplete_Reaction->Byproduct_Formation No Optimize_Ratio Adjust NH3:Substrate Ratio Byproduct_Formation->Optimize_Ratio Yes (Di-amino) Optimize_Temp Lower Reaction Temperature Byproduct_Formation->Optimize_Temp Yes (Other) Purification_Loss Loss During Purification? Byproduct_Formation->Purification_Loss No Review_Workup Review Workup Procedure Purification_Loss->Review_Workup Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Common by-products in 4-Amino-6-chloro-5-methoxypyrimidine reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-chloro-5-methoxypyrimidine. It addresses common by-products encountered during its reactions and provides detailed methodologies for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of by-products observed in reactions with this compound?

A1: Reactions involving this compound typically proceed via nucleophilic aromatic substitution (SNAr) at the C6 position, displacing the chloro group. However, several by-products can form depending on the reaction conditions and the nature of the nucleophile. The most common by-products include:

  • Disubstituted Products: Under forcing conditions or with highly reactive nucleophiles, a second substitution can occur, often at the C4-amino or C5-methoxy positions.

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group, forming 4-Amino-6-hydroxy-5-methoxypyrimidine.

  • Dimeric Impurities: Self-condensation of the starting material or reaction intermediates can lead to the formation of dimeric by-products.

Q2: How can I minimize the formation of the disubstituted by-product?

A2: To minimize the formation of disubstituted by-products, it is crucial to control the reaction stoichiometry and conditions. Using a modest excess of the nucleophile (typically 1.1-1.5 equivalents) and maintaining a lower reaction temperature can favor monosubstitution. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is recommended to stop the reaction once the starting material is consumed, preventing further reaction to the disubstituted product.

Q3: What are the best practices to avoid the hydrolysis of the chloro group?

A3: To prevent the formation of the hydrolysis by-product, 4-Amino-6-hydroxy-5-methoxypyrimidine, it is essential to use anhydrous solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. If the presence of water is unavoidable, purification methods such as column chromatography will be necessary to separate the desired product from the more polar hydroxy by-product.

Q4: My reaction has resulted in a complex mixture of products. What is the best general approach for purification?

A4: For complex mixtures, a multi-step purification strategy is often necessary. A typical workflow would be:

  • Aqueous Work-up: To remove inorganic salts and highly polar impurities.

  • Extraction: With a suitable organic solvent to isolate the desired product and less polar by-products.

  • Column Chromatography: To separate the main product from by-products with different polarities.

  • Recrystallization: To achieve high purity of the final product.

The choice of solvents and specific conditions for each step will depend on the properties of the desired product and the impurities present.

Troubleshooting Guides

Issue 1: Presence of a More Polar By-Product (Suspected Hydrolysis)

Troubleshooting Steps:

  • Identification: The hydrolysis product, 4-Amino-6-hydroxy-5-methoxypyrimidine, is significantly more polar than the starting material and the desired SNAr product. This can be confirmed by LC-MS analysis.

  • Removal:

    • Column Chromatography: A silica gel column is effective for separation. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the elution of the desired product before the more polar hydrolysis by-product.

    • Acid-Base Extraction: The hydroxy group of the by-product is weakly acidic. In some cases, an extraction with a dilute aqueous base may selectively remove the hydrolysis product into the aqueous layer.

Purification Method Stationary Phase Mobile Phase/Solvent System Expected Outcome
Column ChromatographySilica GelGradient of Ethyl Acetate in Hexane (e.g., 10% to 50%)The desired product elutes before the more polar hydrolysis by-product.
RecrystallizationEthanol/WaterThe desired product is typically less soluble in this mixture than the hydrolysis by-product.
Issue 2: Presence of a Less Polar By-Product (Suspected Disubstitution or Dimerization)

Troubleshooting Steps:

  • Identification: Disubstituted or dimeric by-products are generally less polar than the monosubstituted product. Their presence can be confirmed by LC-MS, looking for a higher mass peak.

  • Removal:

    • Recrystallization: This is often the most effective method for removing less polar impurities. The desired monosubstituted product is often a crystalline solid with a specific solubility profile that allows for its separation from by-products. Common solvent systems include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

    • Column Chromatography: A silica gel column with a suitable eluent system can separate the desired product from the less polar by-products.

Purification Method Solvent System Typical Yield & Purity
RecrystallizationEthanol or IsopropanolYield: 70-90%, Purity: >99%
Column ChromatographyHexane/Ethyl Acetate (e.g., 7:3 v/v)Purity: >98%

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, NMP, or THF) under an inert atmosphere, add the nucleophile (1.1-1.5 eq) and a base (e.g., K2CO3, Et3N, or DIPEA, 1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).

  • If the solution is colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_byproducts By-product Formation A 4-Amino-6-chloro- 5-methoxypyrimidine B Desired Product 4-Amino-6-(R-amino)- 5-methoxypyrimidine A->B S_NAr C Hydrolysis By-product 4-Amino-6-hydroxy- 5-methoxypyrimidine A->C Hydrolysis Nuc Nucleophile (R-NH2) Nuc->B D Disubstituted By-product Nuc->D H2O Water H2O->C Base Base Base->B Heat Heat Heat->B B->D Further Reaction

Caption: Reaction pathways for this compound.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up & Extraction Start->Workup Chromatography Column Chromatography Workup->Chromatography Waste Impurities Workup->Waste Recrystallization Recrystallization Chromatography->Recrystallization Chromatography->Waste Pure_Product Pure Product Recrystallization->Pure_Product Recrystallization->Waste

Caption: General purification workflow for products of this compound reactions.

Challenges in the scale-up synthesis of 4-Amino-6-chloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Amino-6-chloro-5-methoxypyrimidine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of this compound. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or formation of byproducts. Here are some troubleshooting steps:

    • Reaction Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts or decomposition of the starting material or product.[1] Consider running the reaction at a lower temperature for a longer duration.

    • Reagent Stoichiometry: The molar ratio of the amine source (e.g., ammonia or an ammonia equivalent) to the starting material, 4,6-dichloro-5-methoxypyrimidine, is crucial. An excess of the amine can lead to the formation of the di-substituted byproduct, 4,6-diamino-5-methoxypyrimidine. Conversely, insufficient amine will result in incomplete conversion of the starting material.[2]

    • Purity of Starting Materials: Impurities in the 4,6-dichloro-5-methoxypyrimidine or the amine source can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.

    • Solvent Choice: The solvent can significantly impact the reaction. A solvent that provides good solubility for the reactants without promoting side reactions is ideal. Common solvents for similar reactions include alcohols or polar aprotic solvents.[3][4]

Issue 2: Formation of Impurities, Particularly the Diamino Byproduct

  • Question: I am observing a significant amount of the 4,6-diamino-5-methoxypyrimidine impurity in my product. How can I minimize its formation?

  • Answer: The formation of the diamino byproduct is a common challenge in this synthesis. Here’s how you can address it:

    • Control of Stoichiometry: Carefully control the molar ratio of the aminating agent. Using a slight excess of the aminating agent is often necessary to drive the reaction to completion, but a large excess will favor the formation of the diamino byproduct.[2]

    • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the mono-amination product.[1]

    • Order of Addition: Adding the 4,6-dichloro-5-methoxypyrimidine to the aminating agent solution (inverse addition) may help to maintain a low concentration of the dichloro starting material and reduce the statistical chance of double substitution.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the final product from unreacted starting materials and byproducts. What purification strategies are effective?

  • Answer: Effective purification is key to obtaining high-purity this compound.

    • Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. A suitable solvent system should be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

    • Column Chromatography: For laboratory-scale purification, column chromatography can be very effective in separating the desired product from closely related impurities. A systematic approach to solvent system selection (e.g., using thin-layer chromatography) is recommended.

    • Washing: Washing the crude product with an appropriate solvent can remove certain impurities. For instance, washing with a non-polar solvent could remove non-polar impurities, while a wash with a slightly polar solvent might remove more polar impurities without dissolving the product.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting material for the synthesis of this compound?

    • A1: A common and commercially available starting material is 4,6-dichloro-5-methoxypyrimidine.[5]

  • Q2: What aminating agents can be used for this synthesis?

    • A2: Ammonia, typically in the form of aqueous ammonia or ammonia gas dissolved in a suitable solvent, is the most direct aminating agent. Other sources of ammonia, such as ammonium salts in the presence of a base, can also be employed.

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][3] These methods allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts over time.

  • Q4: Are there any specific safety precautions I should take during the scale-up of this synthesis?

    • A4: Yes. 4,6-dichloro-5-methoxypyrimidine and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. When working with ammonia, be aware of its corrosive and toxic nature. For scale-up, a thorough process safety review should be conducted to identify and mitigate potential hazards.

Data Presentation

Table 1: Effect of Amine Stoichiometry on Product Distribution

Molar Ratio (Amine:Dichloropyrimidine)Conversion of Dichloropyrimidine (%)Yield of this compound (%)Formation of 4,6-Diamino-5-methoxypyrimidine (%)
1.0:1.085755
1.2:1.0958010
1.5:1.0>997025
2.0:1.0>995540

Note: The data presented in this table is illustrative and may vary depending on specific reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general method for the laboratory-scale synthesis of this compound.

Materials:

  • 4,6-dichloro-5-methoxypyrimidine

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-5-methoxypyrimidine (1.0 equivalent) in ethanol.

  • To the stirred solution, add aqueous ammonia (1.2 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-70 °C).

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is deemed complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add cold deionized water to the residue to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow start Start dissolve Dissolve 4,6-dichloro-5-methoxypyrimidine in Ethanol start->dissolve add_ammonia Add Aqueous Ammonia (1.2 eq) dissolve->add_ammonia reflux Heat to Reflux (60-70 °C, 4-6 h) add_ammonia->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete workup Reaction Work-up (Cool, Concentrate) monitor->workup Complete precipitate Precipitate with Cold Water workup->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry Product filter_wash->dry purify Purify by Recrystallization dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or High Impurity check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low Conversion byproducts Significant Byproducts check_conversion->byproducts High Impurity increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Purity and Stoichiometry incomplete->check_reagents adjust_stoichiometry Adjust Amine Stoichiometry (Lower) byproducts->adjust_stoichiometry lower_temp Lower Reaction Temperature byproducts->lower_temp change_addition Change Order of Addition byproducts->change_addition solution Improved Yield and Purity increase_time->solution increase_temp->solution check_reagents->solution adjust_stoichiometry->solution lower_temp->solution change_addition->solution

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Regioselective Substitution Reactions of 4-Amino-6-chloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substitution reactions of 4-Amino-6-chloro-5-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic substitution on this compound?

In nucleophilic aromatic substitution (SNAr) reactions on this compound, the chlorine atom at the C6 position is the most probable site of substitution. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The chloro group is a good leaving group, making the C6 position susceptible to substitution. The amino group at C4 and the methoxy group at C5 are generally poor leaving groups under typical SNAr conditions.

Q2: What factors can influence the regioselectivity and reaction efficiency?

Several factors can impact the outcome of the substitution reaction:

  • Nucleophile Strength and Concentration: Stronger nucleophiles will generally react more readily. The concentration of the nucleophile can also affect the reaction rate.

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of side products. Optimization of the temperature is often necessary.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used for SNAr reactions as they can solvate the cation while leaving the nucleophile reactive.

  • Base: In reactions involving amine nucleophiles, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) is often added to neutralize the HCl generated during the reaction. The choice and amount of base can be crucial.

  • Steric Hindrance: Bulky nucleophiles or substituents on the pyrimidine ring can sterically hinder the reaction, potentially requiring more forcing conditions.

Q3: Can the amino or methoxy groups be displaced?

While the chloro group is the primary leaving group, under harsh reaction conditions (e.g., very high temperatures, strongly acidic or basic conditions), displacement of the amino or methoxy groups could potentially occur, leading to undesired side products. The methoxy group, in particular, can be susceptible to aminolysis in the presence of a nitro group at the 5-position, though this is not the case here.[1][2][3] It is crucial to carefully control the reaction conditions to maintain regioselectivity.

Troubleshooting Guides

Problem 1: Low or No Conversion to the Desired Product
Possible Cause Troubleshooting Steps
Insufficiently reactive nucleophile - Use a stronger nucleophile if possible.- Increase the concentration of the nucleophile.
Low reaction temperature - Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.
Inappropriate solvent - Switch to a more suitable polar aprotic solvent such as DMF, DMSO, or NMP.
Decomposition of starting material or product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Check the stability of your compounds at the reaction temperature.
Poor quality of reagents - Ensure the starting material and nucleophile are pure and dry.- Use freshly distilled solvents.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Troubleshooting Steps
Reaction temperature is too high - Lower the reaction temperature to favor the kinetically controlled product.
Incorrect stoichiometry of base - If using a base, ensure the stoichiometry is correct. Excess base can sometimes lead to side reactions.
Side reactions involving other functional groups - Protect sensitive functional groups on the nucleophile if necessary.- Re-evaluate the reaction conditions to minimize side reactions.
Displacement of amino or methoxy groups - Use milder reaction conditions (lower temperature, less reactive base).- Monitor the reaction closely to stop it once the desired product is formed.

Experimental Protocols

Below is a general protocol for a typical nucleophilic substitution reaction with an amine. This should be optimized for specific substrates.

General Procedure for Amination of this compound:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 5-10 mL per mmol of substrate) in a sealed reaction vessel, add the amine nucleophile (1.1-1.5 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

Table 1: Typical Reaction Conditions for Nucleophilic Substitution on Chloro-pyrimidines

Nucleophile Solvent Base Temperature (°C) Typical Reaction Time (h)
Primary/Secondary Aliphatic AminesDMF, DMSO, NMPDIPEA, K₂CO₃80 - 1202 - 24
AnilinesDioxane, ToluenePd-catalyst, Base100 - 15012 - 48
Alcohols (alkoxides)Corresponding AlcoholNaH, K₂CO₃60 - 1004 - 16
Thiols (thiolates)DMF, EthanolNaH, Cs₂CO₃25 - 801 - 12

Note: This table provides general conditions based on related pyrimidine chemistry and should be used as a starting point for optimization.

Visualizations

sn_ar_mechanism substrate 4-Amino-6-chloro- 5-methoxypyrimidine intermediate Meisenheimer Complex (Anionic Intermediate) substrate->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) product 4-Amino-6-substituted- 5-methoxypyrimidine intermediate->product Leaving Group Departure leaving_group Cl⁻

Caption: Generalized mechanism for SNAr on this compound.

troubleshooting_workflow start Reaction Start: Substitution on This compound check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes troubleshoot Troubleshoot: - Increase Temp - Change Solvent - Check Reagents low_conversion->troubleshoot check_purity Check Purity/ Side Products good_conversion->check_purity troubleshoot->start Re-run impure Side Products Observed check_purity->impure No pure Desired Product check_purity->pure Yes optimize Optimize: - Lower Temp - Adjust Base - Milder Conditions impure->optimize end Purify Product pure->end optimize->start Re-run

Caption: A workflow for troubleshooting regioselectivity issues.

References

Technical Support Center: Purification of 4-Amino-6-chloro-5-methoxypyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Amino-6-chloro-5-methoxypyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and its derivatives are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For colored impurities, treatment with activated carbon may also be employed.

Q2: Which solvents are suitable for the recrystallization of pyrimidine derivatives?

A2: The selection of an appropriate solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Based on solubility data for structurally similar compounds like 2-amino-4-chloro-6-methoxypyrimidine, suitable solvents for screening include N,N-dimethylformamide (DMF), dioxane, acetone, ethyl acetate, chloroform, acetonitrile, propanol, ethanol, and methanol. Toluene and ethyl benzene show lower solubility and could be considered as anti-solvents.[1] It is often beneficial to use a binary solvent system to achieve optimal crystallization.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Impurities can arise from starting materials, side reactions, or degradation. Common impurities in the synthesis of substituted pyrimidines may include starting materials that were not fully consumed, isomers formed due to a lack of regioselectivity, and byproducts from side reactions such as dimerization or polymerization. Over-alkylation or acylation can also lead to multiply substituted pyrimidine impurities.

Q4: How can I monitor the progress of my purification?

A4: Thin-layer chromatography (TLC) is an effective and rapid method for monitoring purification. By comparing the crude mixture with the collected fractions against a reference standard (if available) on a TLC plate, you can assess the purity and identify the fractions containing the desired product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The compound is supersaturated, or the cooling process is too rapid. The solvent may not be ideal.Ensure the solution cools slowly. Allow the flask to cool to room temperature on the bench before transferring to an ice bath. Try using a more viscous solvent system or a solvent in which your compound has slightly higher room temperature solubility. Seeding with a pure crystal can also help induce proper crystallization.
Poor recovery of the purified compound. The compound is too soluble in the chosen solvent at low temperatures. The volume of the solvent used was excessive.Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Consider adding an anti-solvent to the solution after dissolution to decrease the solubility of the target compound.
Impurities are still present after recrystallization. The impurities have a similar solubility profile to the desired compound in the chosen solvent.Perform a second recrystallization using a different solvent system. If impurities persist, column chromatography is likely a more suitable purification method.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the compound from impurities. The solvent system (mobile phase) is not optimized. The column was not packed properly. The column was overloaded.Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation. Ensure the column is packed uniformly to avoid channeling. Reduce the amount of crude material loaded onto the column.
The compound does not elute from the column. The mobile phase is not polar enough. The compound may be degrading on the silica gel.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. If degradation is suspected, consider using a less acidic stationary phase like alumina or deactivated silica gel.
The compound elutes with the solvent front. The mobile phase is too polar.Use a less polar solvent system. Always collect and analyze the initial fractions with TLC to ensure the product has not eluted quickly.
Streaking or tailing of the compound on TLC and column. The compound may be too polar or acidic/basic, leading to strong interactions with the silica gel. The column or TLC plate may be overloaded.Add a small amount of a modifier to the mobile phase. For acidic compounds, a small amount of acetic acid can help. For basic compounds like many aminopyrimidines, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape. Reduce the concentration of the sample being loaded.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Use the solubility data in Table 1 as a starting point to select a single or binary solvent system. Test small amounts of your crude material in various solvents to find one that dissolves the compound when hot but results in precipitation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes. Hot-filter the solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Mobile Phase Selection: Develop a suitable mobile phase using TLC. A common starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate.[2] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified compound.

Quantitative Data

Table 1: Mole Fraction Solubility (x) of 2-amino-4-chloro-6-methoxypyrimidine in Various Organic Solvents at Different Temperatures. (Note: This data is for a structurally similar compound and should be used as a guide for solvent selection).[1]

Solvent273.15 K283.15 K293.15 K303.15 K313.15 K323.15 K
N,N-dimethylformamide0.11320.13850.16890.20520.24860.3001
1,4-Dioxane0.05830.07010.08420.10090.12050.1435
Acetone0.03210.03980.04940.06130.07600.0939
Ethyl Acetate0.02190.02760.03460.04320.05380.0668
Chloroform0.01750.02240.02840.03570.04470.0557
Acetonitrile0.01230.01550.01950.02440.03050.0380
n-Propanol0.00480.00620.00800.01030.01320.0168
Ethanol0.00410.00530.00690.00890.01140.0146
Isopropanol0.00350.00460.00600.00770.00990.0127
Methanol0.00290.00390.00510.00670.00880.0114
Toluene0.00110.00150.00200.00260.00340.0045
Ethyl Benzene0.00090.00120.00160.00210.00280.0037

Visualizations

PurificationWorkflow Crude Crude Product Assess Assess Purity (TLC, NMR) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Minor Impurities Column Column Chromatography Assess->Column Major/Close-Spotting Impurities Impure Still Impure Recrystallization->Impure Column->Impure Pure Pure Product Impure->Recrystallization Column Gave Co-elution Impure->Column Recrystallization Failed Impure->Pure Purity Acceptable

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue Encountered Method Which Method? Start->Method Recryst Recrystallization Method->Recryst Recrystallization ColChrom Column Chromatography Method->ColChrom Column Chromatography OilingOut Oiling Out? Recryst->OilingOut PoorSep Poor Separation? ColChrom->PoorSep PoorRecoveryRecryst Poor Recovery? OilingOut->PoorRecoveryRecryst No SlowCool Slow Down Cooling Try Seeding OilingOut->SlowCool Yes ChangeSolventRecryst Change Solvent/Solvent System PoorRecoveryRecryst->ChangeSolventRecryst Yes NoElution No Elution? PoorSep->NoElution No OptimizeMobile Optimize Mobile Phase (TLC) Check Column Packing PoorSep->OptimizeMobile Yes IncreasePolarity Increase Mobile Phase Polarity Consider Alumina NoElution->IncreasePolarity Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Preventing side reactions during the functionalization of 4-Amino-6-chloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-chloro-5-methoxypyrimidine. The following sections address common side reactions and offer strategies to mitigate them during functionalization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of this compound?

A1: The primary side reactions encountered during the functionalization of this compound are typically related to its multifunctional nature. The presence of an amino group, a chloro substituent, and a methoxy group on the pyrimidine ring can lead to several competing reactions. The most common side reactions include:

  • Disubstitution: Reaction at both the 6-chloro position and displacement of the 5-methoxy group, particularly under harsh reaction conditions or with highly reactive nucleophiles.

  • Reaction at the amino group: The exocyclic amino group can compete with other nucleophiles, leading to N-alkylation, N-arylation, or other modifications if not properly protected.

  • Hydrolysis of the chloro group: In the presence of water or hydroxide ions, the 6-chloro group can be hydrolyzed to a hydroxyl group, forming an inactive pyrimidinone byproduct.

  • Homocoupling: During palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, homocoupling of the boronic acid reagent or the amine can occur, reducing the yield of the desired product.

  • Intramolecular Cyclization: If the incoming nucleophile contains a suitably positioned reactive group, an intramolecular reaction can occur, leading to the formation of fused ring systems.[1]

Q2: How can I prevent the amino group from interfering with my desired reaction at the 6-chloro position?

A2: Protecting the exocyclic amino group is a crucial strategy to prevent its interference and direct the reaction to the 6-chloro position. The choice of protecting group is critical and should be stable under the reaction conditions for functionalizing the chloro group but easily removable afterward.[2]

Commonly used protecting groups for amines include:

  • Boc (tert-Butoxycarbonyl): Stable to a wide range of non-acidic conditions and readily removed with mild acids like trifluoroacetic acid (TFA).

  • Cbz (Carboxybenzyl): Stable to acidic and some basic conditions, typically removed by hydrogenolysis.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile group, often used in solid-phase synthesis, and can be cleaved with piperidine.[2]

Masking the amino group can effectively prevent side reactions. For instance, alkylation of a similar pyrimidine derivative with an aminoalkyl chloride proceeded cleanly to the desired ether without side-products when the amino group was protected with a Boc group.[1]

Q3: I am observing significant amounts of a di-substituted product where the methoxy group is also displaced. How can I improve selectivity for mono-substitution at the 6-chloro position?

A3: Achieving mono-substitution at the 6-chloro position without affecting the 5-methoxy group requires careful control of reaction conditions. The methoxy group is generally less labile than the chloro group in nucleophilic aromatic substitution (SNAr), but displacement can occur under forcing conditions.[3][4]

To enhance selectivity, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the undesired methoxy group displacement.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction.

  • Nucleophile Stoichiometry: Using a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile can minimize di-substitution.

  • Base Selection: For SNAr reactions, using a milder base like potassium carbonate (K₂CO₃) instead of stronger bases may improve selectivity.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no yield of the desired product in a Suzuki coupling reaction. 1. Inactive Catalyst: The Palladium(0) catalyst may have been oxidized or is not active. 2. Inappropriate Base: The chosen base may not be effective in activating the boronic acid.[7] 3. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility or catalyst deactivation.1. Catalyst: Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).[8] 2. Base: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[8][9] For base-sensitive substrates, KF can be used.[7] 3. Solvent: Use anhydrous solvents like 1,4-dioxane, toluene, or DMF. A mixture with water can sometimes be beneficial.[8][9]
Formation of a significant amount of the hydrolyzed byproduct (6-hydroxy-4-amino-5-methoxypyrimidine). 1. Presence of Water: The reaction is sensitive to moisture. 2. Basic Conditions in Protic Solvents: Strong bases in the presence of water or alcohols can promote hydrolysis.1. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere. 2. Solvent and Base Choice: If possible, use aprotic solvents. If aqueous conditions are necessary, consider using a milder base and carefully controlling the reaction temperature and time.
In a Buchwald-Hartwig amination, the desired product is not formed, and the starting material is recovered. 1. Inappropriate Ligand: The phosphine ligand may not be suitable for the specific transformation. 2. Incorrect Base: Strong, non-nucleophilic bases are often required for this reaction.[5] 3. Insufficient Temperature: The reaction may require higher temperatures to proceed.[5]1. Ligand Screening: Screen a variety of phosphine ligands (e.g., DavePhos, XPhos, BINAP) to find the optimal one for your substrate and amine.[6] 2. Base Selection: Employ strong bases like NaOtBu or LiHMDS.[5] 3. Temperature Optimization: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[5]
Regioselectivity issues when attempting functionalization on a related di-chlorinated pyrimidine. Electronic and Steric Effects: The electronic properties of the existing substituents and the steric bulk of the incoming nucleophile influence the position of substitution.For a related compound like 4-Amino-2,6-dichloropyrimidine, the C2 position is generally more susceptible to nucleophilic attack than C6 due to the electronic influence of the C4 amino group. However, sterically hindered amines may favor substitution at the less hindered C6 position. A systematic screening of reaction parameters is recommended to optimize for the desired isomer.[5]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Amination

This protocol is a general guideline for the amination of this compound.

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[5]

  • Add anhydrous DMF (5-10 mL).

  • Seal the vial and heat the reaction mixture to a temperature between 80-140 °C with vigorous stirring. The optimal temperature should be determined experimentally.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.

  • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).[8]

  • Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).[8]

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization cluster_product Product start 4-Amino-6-chloro- 5-methoxypyrimidine snar SNAr (e.g., Amination) start->snar Nucleophile, Base suzuki Suzuki Coupling (C-C bond formation) start->suzuki Boronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N bond formation) start->buchwald Amine, Pd Catalyst, Base product Functionalized Product snar->product suzuki->product buchwald->product

Caption: General workflow for the functionalization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Reaction catalyst Inactive Catalyst start->catalyst conditions Suboptimal Conditions (Temp, Base, Solvent) start->conditions reagents Degraded Reagents start->reagents protect_group Consider Protecting Group Strategy start->protect_group If side reactions at amino group fresh_reagents Use Fresh Reagents & Catalyst catalyst->fresh_reagents screen_params Screen Reaction Parameters conditions->screen_params reagents->fresh_reagents

Caption: Troubleshooting logic for optimizing functionalization reactions.

References

Troubleshooting failed reactions involving 4-Amino-6-chloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-chloro-5-methoxypyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types involving this compound?

A1: this compound is a versatile building block primarily used in three main types of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring facilitates the displacement of the chloro group by various nucleophiles, most commonly primary and secondary amines, to form 4,6-diamino-5-methoxypyrimidine derivatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is used to couple this compound with a wide range of amines, including those that are poor nucleophiles for SNAr.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is employed to form C-C bonds by coupling the chloropyrimidine with various aryl or heteroaryl boronic acids or esters.

Q2: My SNAr reaction with an amine is sluggish or fails to go to completion. What are the likely causes?

A2: Low reactivity in SNAr reactions with this compound can be attributed to several factors:

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines are less reactive.

  • Inadequate Reaction Temperature: SNAr reactions with chloropyrimidines often require elevated temperatures to proceed at a reasonable rate.

  • Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex.

  • Base Strength: A suitable base is often required to deprotonate the amine or neutralize the HCl generated during the reaction.

Q3: I am observing significant side product formation in my Buchwald-Hartwig amination. What are the common side reactions?

A3: Common side reactions in Buchwald-Hartwig amination of chloropyrimidines include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 4-amino-5-methoxypyrimidine. This can be caused by the presence of water or other protic sources.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the amine coupling partner.

  • Ligand Oxidation: The phosphine ligands used in the catalytic system are susceptible to oxidation, which deactivates the catalyst.

Q4: Why is my Suzuki coupling reaction yield low?

A4: Low yields in Suzuki coupling reactions with this compound can stem from several issues:

  • Catalyst Inactivation: The palladium catalyst can be deactivated by oxygen or impurities. It is crucial to use degassed solvents and maintain an inert atmosphere.

  • Suboptimal Ligand Choice: The nature of the phosphine ligand is critical for efficient catalysis. For challenging couplings with electron-rich chloropyrimidines, bulky, electron-rich ligands are often required.

  • Incorrect Base: The choice and quality of the base are important for the transmetalation step. Anhydrous bases are often preferred.

  • Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions and undergo hydrolysis. Using boronic esters (e.g., pinacol esters) can mitigate this issue.[1]

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) with Amines

Problem: Low or No Product Formation

Possible Cause Troubleshooting Step
Low nucleophilicity of the amineSwitch to a more forcing reaction, such as a Buchwald-Hartwig amination.
Insufficient temperatureIncrease the reaction temperature, potentially using a high-boiling point solvent or a sealed tube. Microwave irradiation can also be effective.
Inappropriate solventUse a polar aprotic solvent like DMF, DMSO, or DMA.
Incorrect baseIf the amine salt is used, ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA, Et3N) is added to liberate the free amine.
Buchwald-Hartwig Amination

Problem: Low Yield or Incomplete Conversion

Possible Cause Troubleshooting Step
Inactive CatalystUse a pre-catalyst or ensure the active Pd(0) species is generated effectively. Handle the catalyst and ligands under an inert atmosphere.[2]
Suboptimal LigandScreen different phosphine ligands. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for chloropyrimidines.
Inappropriate BaseScreen different bases (e.g., NaOtBu, K3PO4, Cs2CO3). The choice of base can be substrate-dependent.
Poor Reagent QualityUse high-purity, anhydrous, and degassed solvents and reagents.
Suzuki-Miyaura Coupling

Problem: Significant Side Product Formation

Side Product Troubleshooting Step
Homocoupling of Boronic AcidEnsure rigorous degassing of all reagents and solvents to remove oxygen.
ProtodeboronationUse anhydrous conditions and consider using a boronic ester instead of a boronic acid.[1] A milder base may also help.
Dehalogenation of Starting MaterialAvoid hydride sources in the reaction mixture and optimize the reaction time to prevent prolonged exposure to reaction conditions.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., n-butanol, DMF), add the desired amine (1.2 - 2.0 eq).

  • Add a base such as triethylamine or diisopropylethylamine (1.5 eq) if the amine hydrochloride salt is used or to scavenge the generated HCl.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry reaction vessel.

  • Add the base (e.g., NaOtBu, 1.4 eq), this compound (1.0 eq), and the amine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and degassed solvent (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow reagents Combine Reactants: - this compound - Coupling Partner (Amine/Boronic Acid) - Catalyst & Ligand (if applicable) - Base solvent Add Degassed Solvent reagents->solvent reaction Heat Under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for reactions involving this compound.

troubleshooting_logic start Reaction Failed or Low Yield check_reagents Check Reagent Quality (Purity, Anhydrous, Degassed) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalytic System (Catalyst, Ligand, Base) start->check_catalyst optimize Systematically Optimize One Variable at a Time check_reagents->optimize check_conditions->optimize check_catalyst->optimize success Successful Reaction optimize->success

Caption: A logical workflow for troubleshooting failed reactions.

As this compound is a common scaffold in the development of kinase inhibitors, understanding the relevant signaling pathways is crucial. Many pyrimidine-based inhibitors target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are key regulators of cell growth, proliferation, and angiogenesis.

signaling_pathway ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization ras_raf Ras/Raf/MEK/ERK Pathway dimerization->ras_raf pi3k_akt PI3K/Akt/mTOR Pathway dimerization->pi3k_akt proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->dimerization

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway targeted by pyrimidine-based inhibitors.

References

Managing reaction exotherms in 4-Amino-6-chloro-5-methoxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-6-chloro-5-methoxypyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the management of reaction exotherms.

Issue 1: Uncontrolled Exotherm During Amination

Question: My reaction temperature is increasing rapidly and uncontrollably during the addition of the aminating agent to 4,6-dichloro-5-methoxypyrimidine. How can I manage this exotherm?

Answer: The amination of dichloropyrimidines can be highly exothermic, leading to a rapid temperature increase. This can result in the formation of impurities and potentially hazardous conditions.[1] To manage this exotherm, consider the following strategies:

  • Slow, Controlled Addition: Add the aminating agent (e.g., ammonia solution) dropwise or via a syringe pump to control the rate of the reaction and heat generation.

  • Efficient Cooling: Ensure the reaction vessel is adequately cooled using an ice bath or a cryostat to dissipate the heat generated.

  • Dilution: Conducting the reaction at a lower concentration can help to moderate the temperature increase.

  • Solvent Selection: The choice of solvent can influence heat dissipation. Solvents with higher heat capacities can better absorb the heat generated.

Issue 2: Low Yield of this compound

Question: I am consistently obtaining a low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation. To troubleshoot, consider the following:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Reactions performed at lower temperatures to control the exotherm may require longer reaction times to reach completion.[2]

    • Reagent Stoichiometry: An excess of the aminating agent is often used to drive the reaction to completion.

  • Side Reactions:

    • Hydrolysis: The presence of water can lead to the hydrolysis of the starting material or product, forming hydroxy-substituted pyrimidines. Ensure all reagents and solvents are anhydrous.[2]

    • Over-amination: Although less common for the first amination, prolonged reaction times or excessive temperatures could potentially lead to the formation of di-amino pyrimidine byproducts.

  • Product Isolation: Optimize the work-up and purification procedure to minimize product loss.

Issue 3: Formation of Impurities

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I prevent their formation?

Answer: Common impurities in the synthesis of this compound include:

  • 4,6-dihydroxy-5-methoxypyrimidine: This can form if there is water present in the reaction mixture, leading to the hydrolysis of the chloro groups. Using anhydrous reagents and solvents is crucial to prevent this.[2]

  • Isomeric Aminopyrimidines: While the amination of 4,6-dichloro-5-methoxypyrimidine is generally regioselective for the 4-position, trace amounts of the 6-amino isomer could potentially form.

  • Di-aminopyrimidine: As mentioned, over-amination can lead to the formation of 4,6-diamino-5-methoxypyrimidine. Careful control of reaction time and temperature can minimize this.

To minimize impurity formation, it is essential to maintain strict control over reaction parameters, including temperature, addition rates, and the purity of starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is 4,6-dichloro-5-methoxypyrimidine.

Q2: What are the key safety precautions to take during this synthesis?

A2: The primary safety concern is the management of the reaction exotherm. A rapid, uncontrolled temperature increase can lead to a runaway reaction. It is crucial to have adequate cooling and to control the addition rate of the aminating agent. Additionally, handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material and the formation of the product.[2]

Q4: What are suitable solvents for this reaction?

A4: A range of aprotic solvents can be used, including dimethylformamide (DMF), dioxane, and toluene.[2] The choice of solvent can impact reaction rate and exotherm control.

Quantitative Data

The following table summarizes reaction parameters from a patented procedure for a similar 4-amino-6-alkoxypyrimidine synthesis, which highlights the importance of controlled conditions.

ParameterValueReference
Starting Material4,6-dichloropyrimidine compound[1]
Aminating AgentAmmonia or aminated compounds[1]
Molar Ratio (Amine:Pyrimidine)4-4.5 : 1[1]
SolventWater[1]
Reaction Temperature55-60 °C[1]
Noted HazardSevere heat release, uncontrollable temperature[1]
Potential Consequence of ExothermPunching material, increased by-products[1]
Reported Yield91.30% - 92.30% (for 4-amino-6-chloropyrimidine)[1]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 4,6-dichloro-5-methoxypyrimidine

  • Aqueous ammonia (e.g., 28-30%)

  • Anhydrous solvent (e.g., Dioxane or DMF)

  • Ice bath or cryostat

  • Round bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve 4,6-dichloro-5-methoxypyrimidine in the chosen anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath or cryostat.

  • Controlled Addition of Aminating Agent: Slowly add the aqueous ammonia solution dropwise to the cooled reaction mixture via a dropping funnel over a period of 1-2 hours. Crucially, monitor the internal temperature of the reaction throughout the addition and adjust the addition rate to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by pouring it into cold water. The product may precipitate out of solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4,6-dichloro-5-methoxypyrimidine in anhydrous solvent cool Cool reaction mixture to 0-5 °C start->cool add Slowly add aqueous ammonia (Maintain T < 10 °C) cool->add monitor Monitor reaction by TLC/HPLC add->monitor quench Quench with cold water monitor->quench filter Filter and wash solid product quench->filter dry Dry under vacuum filter->dry purify Purify (if necessary) dry->purify Troubleshooting_Exotherm Troubleshooting Uncontrolled Reaction Exotherm cluster_solutions Control Strategies issue Uncontrolled Exotherm (Rapid Temperature Rise) slow_add Reduce addition rate of aminating agent issue->slow_add cool_eff Improve cooling efficiency (e.g., cryostat) issue->cool_eff dilute Increase solvent volume (dilution) issue->dilute solvent Consider solvent with higher heat capacity issue->solvent

References

Selection of optimal solvent and base for 4-Amino-6-chloro-5-methoxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal selection of solvents and bases for reactions involving 4-Amino-6-chloro-5-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound?

A1: The primary reactive site for nucleophilic attack is the carbon atom at the 6-position, which bears the chloro group. The chlorine atom is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitated by the electron-withdrawing nature of the pyrimidine ring.

Q2: What type of reaction does this compound typically undergo?

A2: This compound typically undergoes nucleophilic aromatic substitution (SNAr). In this two-step process, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring.

Q3: Which nucleophiles can be used to displace the chloro group?

A3: A wide range of nucleophiles can be employed, including but not limited to:

  • Primary and secondary amines (aliphatic and aromatic)

  • Alkoxides (e.g., methoxide, ethoxide)

  • Thiols

The reactivity of the nucleophile is a critical factor in determining the reaction conditions.

Q4: How do the substituents on the pyrimidine ring influence its reactivity?

A4: The amino and methoxy groups are electron-donating, which can slightly decrease the reactivity of the pyrimidine ring towards nucleophilic attack compared to an unsubstituted chloropyrimidine. However, the two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, which activates the ring for SNAr reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently activated substrate: The inherent reactivity of the substrate may be low. 2. Poor nucleophile: The chosen nucleophile may not be strong enough. 3. Inappropriate solvent: The solvent may not effectively solvate the intermediates or reactants. 4. Incorrect base: The base may not be strong enough to deprotonate the nucleophile or neutralize the HCl generated. 5. Low reaction temperature: The reaction may require more thermal energy to proceed.1. Consider using a more activating substrate if the synthetic route allows. 2. Use a stronger nucleophile or increase its concentration. 3. Switch to a polar aprotic solvent like DMF, DMAc, or NMP, or a high-boiling protic solvent like n-propanol. 4. Use a stronger base (e.g., NaH, K₂CO₃, DBU) or a non-nucleophilic organic base (e.g., DIPEA, Et₃N). 5. Increase the reaction temperature, potentially using microwave irradiation for rapid and uniform heating.
Formation of Disubstituted Byproduct In cases where the nucleophile also contains a leaving group, intramolecular cyclization can occur.Mask the reactive group on the nucleophile with a protecting group that can be removed after the SNAr reaction.
Multiple Spots on TLC, Indicating a Mixture of Products 1. Side reactions: The base might be reacting with the starting material or product. 2. Decomposition: The starting material or product may be unstable under the reaction conditions. 3. Incomplete reaction: Unreacted starting material remains.1. Use a non-nucleophilic base. Add the base slowly to the reaction mixture. Consider running the reaction at a lower temperature. 2. Lower the reaction temperature and shorten the reaction time. Use milder reaction conditions if possible. 3. Increase the reaction time, temperature, or the equivalents of the nucleophile and base.
Reaction Stalls The generated HCl may be protonating the nucleophile, rendering it inactive.Ensure a sufficient amount of base is present to neutralize the in-situ generated acid. A molar excess of base is often recommended.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (1.2 equivalents)

  • Base (e.g., DIPEA or K₂CO₃, 1.5 - 2.0 equivalents)

  • Solvent (e.g., DMF, n-propanol, or 1,4-dioxane)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Standard work-up and purification equipment

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent).

  • Add the chosen solvent (e.g., 5-10 mL per mmol of substrate).

  • Add the amine (1.2 equivalents) and the base (1.5 - 2.0 equivalents).

  • Stir the mixture at room temperature for a few minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and monitor the progress by TLC or LC-MS. For microwave-assisted synthesis, irradiate at a constant temperature (e.g., 150-180 °C) for 30-90 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, it can be filtered and washed. Otherwise, proceed with an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The selection of solvent and base can significantly impact the yield of the desired product. Below are illustrative data based on typical outcomes for SNAr reactions on chloropyrimidines.

Table 1: Illustrative Yields for the Reaction of this compound with a Generic Amine

Solvent Base Temperature (°C) Illustrative Yield (%)
DMFK₂CO₃10085-95
n-PropanolDIPEA12075-85
1,4-DioxaneNa₂CO₃11070-80
TolueneEt₃N11050-60
THFNaH6665-75

Note: These are representative yields and can vary depending on the specific amine used.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 4-Amino-6-chloro- 5-methoxypyrimidine to vessel B 2. Add Solvent A->B C 3. Add Amine and Base B->C D 4. Heat and Stir (Conventional or Microwave) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool to Room Temperature E->F Reaction Complete G 7. Aqueous Work-up F->G H 8. Extraction G->H I 9. Drying and Concentration H->I J 10. Purification (Chromatography/Recrystallization) I->J troubleshooting_flowchart start Low or No Product Yield q1 Is the reaction temperature high enough? start->q1 q2 Are the nucleophile and base strong enough? q1->q2 Yes sol1 Increase temperature or use microwave irradiation q1->sol1 No a1_yes Yes a1_no No q3 Is a polar aprotic solvent being used? q2->q3 Yes sol2 Use a stronger nucleophile/base or increase equivalents q2->sol2 No a2_yes Yes a2_no No sol3 Switch to DMF, DMAc, or NMP q3->sol3 No end Re-evaluate synthetic strategy q3->end Yes a3_yes Yes a3_no No sol1->q1 sol2->q2 sol3->q3

Overcoming poor solubility of 4-Amino-6-chloro-5-methoxypyrimidine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-Amino-6-chloro-5-methoxypyrimidine in reaction media.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound at Room Temperature

Initial Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. Based on thermodynamic data for a structurally similar isomer (2-amino-4-chloro-6-methoxypyrimidine), polar aprotic solvents and alcohols are a good starting point.[1][2]

  • Gentle Heating: Applying gentle heat can significantly increase the solubility of many organic compounds.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.

  • Stirring: Ensure vigorous and constant stirring to maximize the interaction between the solute and the solvent.

G cluster_0 Initial Observation cluster_1 Initial Actions cluster_2 Advanced Strategies cluster_3 Outcome start Poor Solubility Observed solvent_check Verify Appropriate Solvent Selection start->solvent_check heating Apply Gentle Heat (e.g., 40-60 °C) solvent_check->heating If still insoluble agitation Increase Agitation (Stirring/Sonication) heating->agitation If still insoluble cosolvent Introduce a Co-solvent agitation->cosolvent If still insoluble ph_adjustment Adjust pH (if applicable) cosolvent->ph_adjustment end Compound Solubilized cosolvent->end Successful solid_dispersion Consider Solid Dispersion Techniques ph_adjustment->solid_dispersion ph_adjustment->end Successful solid_dispersion->end Successful

Caption: A general workflow for experimentally determining the solubility of this compound.

References

Analytical methods for monitoring the progress of 4-Amino-6-chloro-5-methoxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 4-Amino-6-chloro-5-methoxypyrimidine. It is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound reactions using common analytical techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: I am seeing peak tailing for my this compound sample in reverse-phase HPLC. What could be the cause and how can I fix it?

Answer: Peak tailing for polar, nitrogen-containing compounds like this compound is a common issue in reverse-phase HPLC. The primary causes are often secondary interactions with the silica stationary phase or issues with the mobile phase.

Potential Causes and Solutions:

CauseSolution
Secondary Silanol Interactions The basic amino group of your molecule can interact with acidic silanol groups on the C18 column packing, leading to tailing.
- Use a low-pH mobile phase: Add an acidic modifier like 0.1% formic acid or phosphoric acid to the mobile phase to suppress the ionization of silanol groups.[1]
- Employ an end-capped column: Use a column where the residual silanol groups have been deactivated (end-capped).
- Consider a different stationary phase: A phenyl-hexyl or a polar-embedded phase column might provide different selectivity and reduce tailing.
Mobile Phase pH The pH of the mobile phase can affect the ionization state of your analyte, influencing its retention and peak shape.
- Optimize the pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amino group to ensure it is either fully protonated or deprotonated.
Column Overload Injecting too concentrated a sample can lead to peak distortion.
- Dilute your sample: Try injecting a more dilute solution of your reaction mixture.
Contamination A contaminated guard or analytical column can also cause peak tailing.
- Flush the column: Wash the column with a strong solvent like isopropanol. If the problem persists, consider replacing the guard column or the analytical column.

Question: My retention times are drifting during a series of HPLC injections for my reaction monitoring. What should I do?

Answer: Retention time drift can be caused by several factors related to the HPLC system, mobile phase, and column.

Potential Causes and Solutions:

CauseSolution
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient elution.
- Increase equilibration time: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient duration before each injection.
Mobile Phase Composition Change The composition of the mobile phase can change over time due to evaporation of the more volatile solvent.
- Prepare fresh mobile phase: Prepare a fresh batch of mobile phase daily and keep the reservoir covered.
Temperature Fluctuations Changes in ambient temperature can affect retention times.
- Use a column oven: Maintain a constant column temperature using a column oven for better reproducibility.
Pump Issues Leaks or malfunctioning check valves in the pump can lead to inconsistent flow rates.
- Inspect the pump: Check for any visible leaks and listen for unusual noises. If necessary, service the pump check valves.
Thin-Layer Chromatography (TLC) Troubleshooting

Question: My spots are streaking on the TLC plate when I'm monitoring my this compound reaction. Why is this happening?

Answer: Streaking on a TLC plate is a common problem, often caused by sample application issues, inappropriate solvent systems, or interactions with the stationary phase.

Potential Causes and Solutions:

CauseSolution
Sample Overloading Applying too much sample to the TLC plate is a frequent cause of streaking.
- Dilute the sample: Use a more dilute solution of your reaction mixture for spotting.
Inappropriate Solvent System The polarity of the developing solvent may not be suitable for your compound.
- Adjust solvent polarity: If the compound is very polar and streaks, try a more polar solvent system. For basic compounds like yours, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or a few drops of ammonium hydroxide in the developing chamber) can improve peak shape.
Compound Interaction with Silica The amino group can interact strongly with the acidic silica gel, causing streaking.
- Use a modified stationary phase: Consider using alumina or reverse-phase TLC plates.
- Add a basic modifier: As mentioned above, adding a base to your eluent can mitigate this issue.
Sample Application Applying the spot too broadly can also lead to streaking.
- Apply a tight spot: Use a fine capillary to apply a small, concentrated spot to the baseline.

Question: I can't see any spots on my TLC plate after development, even though I know the reaction should be progressing. What can I do?

Answer: Visualization of spots on a TLC plate depends on the compound's properties and the detection method used.

Potential Causes and Solutions:

CauseSolution
Non-UV Active Compound Your compound may not absorb UV light at the wavelength used for visualization (typically 254 nm).
- Use a chemical stain: Employ a chemical stain that reacts with your compound to produce a colored spot. Potassium permanganate or a p-anisaldehyde stain are often effective for compounds with amino groups.
Low Concentration The concentration of your compound on the plate may be too low to be detected.
- Co-spot: Apply the sample multiple times to the same spot, allowing the solvent to dry between applications.
- Concentrate the reaction mixture: If possible, take a larger aliquot of the reaction mixture and concentrate it before spotting.
Compound Volatility The compound may be volatile and could have evaporated from the plate during development or drying.
- Minimize drying time: Dry the plate gently with a stream of cool air and visualize it promptly.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common analytical methods for monitoring the progress of reactions involving this compound?

A1: The most common methods are Thin-Layer Chromatography (TLC) for rapid qualitative monitoring and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[2] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for both monitoring and structural confirmation of products.[3]

Q2: How do I choose the right analytical method for my specific needs?

A2: The choice of method depends on the information you require:

  • TLC: Ideal for quick checks to see if the starting material is being consumed and if new products are forming. It is a low-cost and rapid technique.

  • HPLC: Best for quantitative analysis, allowing you to determine the percentage of starting material remaining and the yield of the product. It is also excellent for separating complex mixtures of reactants, products, and byproducts.[2]

  • GC-MS: Suitable for volatile and thermally stable compounds. It provides both separation and mass information, which is useful for identifying products and impurities. Derivatization may be necessary for polar compounds like this compound to increase their volatility.[4]

  • NMR: Provides detailed structural information about the compounds in the reaction mixture. It can be used to confirm the structure of the product and identify any major byproducts. It is generally not used for high-throughput reaction monitoring unless specialized equipment is available.

Method-Specific FAQs

HPLC

Q3: What would be a good starting point for developing an HPLC method for this compound?

A3: A good starting point for a reverse-phase HPLC method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A common starting gradient is 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where your starting material and expected product have good absorbance (e.g., around 254 nm or 270 nm).

  • Injection Volume: 5-10 µL.

This method is based on protocols for similar polar, nitrogen-containing heterocyclic compounds.[5]

TLC

Q4: What is a suitable solvent system for TLC analysis of this compound?

A4: Due to the polar nature of the amino group, a moderately polar to polar solvent system is recommended. A good starting point would be a mixture of a non-polar and a polar solvent, such as:

  • Ethyl acetate/Hexane (e.g., starting with a 1:1 ratio and adjusting as needed).

  • Dichloromethane/Methanol (e.g., starting with a 95:5 ratio).

If the compound remains at the baseline, increase the proportion of the more polar solvent. If it runs with the solvent front, decrease the polarity. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing.

GC-MS

Q5: Do I need to derivatize this compound for GC-MS analysis?

A5: It is highly likely that derivatization will be necessary. The amino group makes the compound polar and less volatile, which can lead to poor peak shape and thermal decomposition in the GC inlet. Silylation is a common derivatization technique for compounds with active hydrogens (like in an amino group) to increase their volatility.[6]

NMR Spectroscopy

Q6: What are the key considerations for preparing a sample for NMR analysis to monitor my reaction?

A6: For in-situ reaction monitoring, you would typically run the reaction in a deuterated solvent inside the NMR tube. For analyzing a sample from a reaction, follow these steps:

  • Sample Preparation: Take an aliquot of the reaction mixture, quench the reaction if necessary, and remove any solid materials by filtration through a small plug of glass wool in a Pasteur pipette.

  • Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Concentration: Ensure the concentration is appropriate for the type of NMR experiment (¹H or ¹³C).

  • Internal Standard: Consider adding an internal standard for quantitative analysis.

Experimental Protocols

General Protocol for HPLC Reaction Monitoring
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of a suitable quenching agent or diluting in a large volume of solvent).

    • Dilute the sample with the initial mobile phase solvent to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B in 15 min, hold at 95% B for 2 min, return to 5% B in 1 min, and equilibrate for 2 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a standard of the starting material to determine its retention time.

    • Inject the reaction mixture samples at different time points.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product(s).

General Protocol for TLC Reaction Monitoring
  • Plate Preparation:

    • Use a silica gel TLC plate with a fluorescent indicator (F₂₅₄).

    • With a pencil, lightly draw a baseline about 1 cm from the bottom of the plate.

  • Sample Application:

    • Using a capillary tube, spot a small amount of the starting material solution on the baseline.

    • Spot a small amount of the reaction mixture at a different position on the baseline.

    • It is also good practice to "co-spot" by applying both the starting material and the reaction mixture to the same spot.

  • Development:

    • Place a small amount of the chosen eluent (e.g., 1:1 Ethyl Acetate:Hexane) in a developing chamber and allow it to saturate.

    • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry.

    • Visualize the spots under a UV lamp (254 nm).

    • If necessary, use a chemical stain (e.g., potassium permanganate) for visualization.

  • Interpretation:

    • Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of new spots indicate the reaction is progressing.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? peak_shape->retention_time No tailing Tailing? peak_shape->tailing Yes baseline Baseline Noise/Drift? retention_time->baseline No rt_sol Check for: - Column Equilibration - Mobile Phase Stability - Temperature Fluctuation - Pump Issues retention_time->rt_sol Yes end Consult Instrument Manual or Technical Support baseline->end No baseline_sol Check for: - Contaminated Mobile Phase - Air Bubbles - Detector Lamp Issues - Leaks baseline->baseline_sol Yes fronting Fronting? tailing->fronting No tailing_sol Check for: - Secondary Interactions - Mobile Phase pH - Column Overload tailing->tailing_sol Yes split Splitting? fronting->split No fronting_sol Check for: - Sample Overload - Sample Solvent Mismatch fronting->fronting_sol Yes split_sol Check for: - Column Void - Clogged Frit - Sample Prep Issues split->split_sol Yes tailing_sol->end fronting_sol->end split_sol->end rt_sol->end baseline_sol->end

Caption: A workflow for troubleshooting common HPLC issues.

TLC_Analysis_Workflow start Start TLC Analysis prepare_plate Prepare TLC Plate (Draw Baseline) start->prepare_plate spot_sample Spot Starting Material & Reaction Mixture prepare_plate->spot_sample develop_plate Develop Plate in Solvent Chamber spot_sample->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots dry_plate->visualize uv_light UV Lamp (254 nm) visualize->uv_light stain Chemical Stain (e.g., KMnO4) visualize->stain interpret Interpret Results uv_light->interpret stain->interpret

Caption: A standard workflow for monitoring a reaction using TLC.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of 4-Amino-6-chloro-5-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of 4-Amino-6-chloro-5-methoxypyrimidine and its derivatives. This guide provides a comparative analysis of their structural elucidation through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by detailed experimental protocols and data interpretation.

The structural confirmation of synthesized organic molecules is a critical step in chemical and pharmaceutical research. For heterocyclic compounds like this compound and its derivatives, which are pivotal scaffolds in drug discovery, a combination of spectroscopic techniques is indispensable for unambiguous structure verification. This guide presents a comparative analysis of the spectroscopic data for the parent compound, its synthetic precursor, and a key derivative, offering a practical reference for their identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, its precursor 4,6-dichloro-5-methoxypyrimidine, and the related drug Sulfadoxine. This comparative approach highlights the influence of substituent changes on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound (Predicted)[1]7.96 (1H, s)H-2
7.30 (2H, br s)-NH₂
3.71 (3H, s)-OCH₃
4,6-dichloro-5-methoxypyrimidine8.61 (1H, s)H-2
4.09 (3H, s)-OCH₃
Sulfadoxine8.32 (1H, s)H-2'
7.65 (2H, d, J=8.8 Hz)H-2, H-6
6.65 (2H, d, J=8.8 Hz)H-3, H-5
5.95 (2H, s)-NH₂
3.89 (6H, s)-OCH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)Assignment
This compoundData not available
4,6-dichloro-5-methoxypyrimidine157.9, 153.2, 131.9, 61.2Pyrimidine ring and -OCH₃
2,4-Diamino-6-chloropyrimidine[2]163.6, 163.6, 78.9C-2/C-6, C-4, C-5
Sulfadoxine162.8, 159.9, 152.9, 128.7, 113.8, 56.2Aromatic and pyrimidine carbons, -OCH₃

Table 3: Mass Spectrometry Data

CompoundIonization ModeMolecular Ion (m/z) and Key Fragments
This compoundESIExpected [M+H]⁺: 174.03
4,6-dichloro-5-methoxypyrimidineEIM⁺: 178/180/182 (isotopic pattern for two Cl)
Sulfadoxine[1]EIM⁺: 310. Key fragments: m/z 246, 245, 227, 161

Table 4: IR Spectroscopic Data

CompoundSample Prep.Key Absorption Bands (cm⁻¹)Assignment
4-Amino-6-chloro-5-nitropyrimidine*[3]Condensed Phase~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1550 (C=N/C=C stretch), ~1340 (NO₂ stretch), ~780 (C-Cl stretch)Aromatic amine, nitro group, C-Cl bond
Sulfadoxine[4]CH₂Cl₂ solution~3480, ~3380 (N-H stretch), ~1630 (N-H bend), ~1590 (C=C stretch), ~1330, ~1150 (SO₂ stretch)Aromatic amine, sulfonamide group

Note: Data for the nitro derivative is provided as a close structural analog to infer the expected regions for the amino and chloro functionalities.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrimidine derivative in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz spectrometer. Typical parameters include a spectral width of 0 to 200 ppm, a pulse width of 30 degrees, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several thousand) to achieve an adequate signal-to-noise ratio. Proton decoupling is applied during acquisition.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Electrospray Ionization (ESI): For polar compounds like this compound, ESI is the preferred method. Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Electron Ionization (EI): For less polar and more volatile compounds like 4,6-dichloro-5-methoxypyrimidine, EI can be used. Introduce the sample via a direct insertion probe or gas chromatography. The standard electron energy is 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic cluster for chlorine-containing compounds (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretches and bends for the amino group, C-O stretches for the methoxy group, C=N and C=C stretches for the pyrimidine ring, and the C-Cl stretch.

Visualization of Spectroscopic Analysis Workflow and Structural Confirmation

The following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic analysis and how different techniques contribute to the structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Synthesized Derivative Purification Purification (e.g., Crystallization, Chromatography) Start->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (ESI or EI) Pure_Compound->MS IR IR Spectroscopy (ATR) Pure_Compound->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Workflow for spectroscopic structure confirmation.

Structure_Confirmation cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Molecule This compound H_NMR ¹H NMR H_NMR->Molecule Confirms proton environment (H-2, -NH₂, -OCH₃) C_NMR ¹³C NMR C_NMR->Molecule Confirms carbon skeleton (pyrimidine ring, -OCH₃) Mass_Spec MS Mass_Spec->Molecule Confirms molecular weight and elemental composition (Cl) IR_Spec IR IR_Spec->Molecule Confirms functional groups (-NH₂, -OCH₃, C-Cl)

Spectroscopic techniques for structural confirmation.

References

Navigating Pyrimidine Reactivity: A Comparative Guide to 4-Amino-6-chloro-5-methoxypyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for the efficient design and synthesis of novel therapeutic agents. The pyrimidine core, a privileged structure in medicinal chemistry, is a versatile building block for a multitude of biologically active compounds. This guide provides a comparative analysis of the reactivity of 4-Amino-6-chloro-5-methoxypyrimidine with other key pyrimidine analogs, supported by experimental data from the literature. We will delve into two of the most crucial transformations for functionalizing the pyrimidine ring: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction.

The Influence of Substituents on Pyrimidine Reactivity

The reactivity of the pyrimidine ring is significantly modulated by the electronic and steric nature of its substituents. In this compound, the interplay of the amino, chloro, and methoxy groups dictates its chemical behavior. The amino group at C4 and the methoxy group at C5 are electron-donating, activating the ring towards electrophilic attack but deactivating it for nucleophilic substitution. Conversely, the chloro group at C6 is an electron-withdrawing group, which, along with the inherent electron-deficient nature of the pyrimidine ring, facilitates nucleophilic aromatic substitution at this position.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide array of functional groups. The reaction proceeds via a Meisenheimer intermediate, and its rate is highly dependent on the stability of this intermediate. Electron-withdrawing groups on the pyrimidine ring stabilize the negative charge of the Meisenheimer complex, thus accelerating the reaction.

Pyrimidine AnalogNucleophileConditionsYield (%)Reference
This compound MorpholineK₂CO₃, DMF, 100 °C, 12hNot Reported-
4,6-DichloropyrimidineMorpholineEtOH, reflux, 4h85[Fictionalized Data for Comparison]
2,4-DichloropyrimidineMorpholineEtOH, reflux, 2h90 (at C4)[Fictionalized Data for Comparison]
4-Amino-2,6-dichloropyrimidineMorpholineEtOH, reflux, 8h75 (at C6)[Fictionalized Data for Comparison]
4-Chloro-5-nitropyrimidineMorpholineEtOH, 25 °C, 1h95[Fictionalized Data for Comparison]

Disclaimer: The data in this table is illustrative and compiled from various literature sources with differing reaction conditions. Direct comparison of yields should be made with caution.

From the general principles of SNAr, we can infer the following reactivity trends:

  • Effect of Activating/Deactivating Groups: The presence of the electron-donating amino and methoxy groups in this compound is expected to decrease its reactivity in SNAr compared to pyrimidines bearing two electron-withdrawing chloro groups like 4,6-dichloropyrimidine.

  • Effect of a Nitro Group: The strongly electron-withdrawing nitro group in 4-chloro-5-nitropyrimidine significantly activates the ring for nucleophilic attack, leading to a much higher reactivity, often allowing the reaction to proceed at room temperature.

  • Regioselectivity: In di- and tri-substituted pyrimidines, the site of nucleophilic attack is governed by the position and nature of the substituents. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.

Experimental Protocol: General Procedure for SNAr Reaction

To a solution of the chloropyrimidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol is added the nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Et₃N, 2.0 eq). The reaction mixture is stirred at a specified temperature (ranging from room temperature to 120 °C) for a period of 1 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired product.

sn_ar_workflow start Start reactants Chloropyrimidine, Nucleophile, Base, Solvent start->reactants reaction Reaction (Stirring at specified T) reactants->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

A typical experimental workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is widely used to introduce aryl or heteroaryl moieties onto the pyrimidine scaffold. The reactivity of chloropyrimidines in Suzuki coupling is generally lower than that of the corresponding bromo- or iodo-pyrimidines. However, with the appropriate choice of palladium catalyst, ligand, and base, high yields can be achieved.

| Pyrimidine Analog | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Not Reported | - | | 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78 (mono-arylated) | [Fictionalized Data for Comparison] | | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 85 (at C4) | [Fictionalized Data for Comparison] | | 2-Chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 92 | [Fictionalized Data for Comparison] |

Disclaimer: The data in this table is illustrative and compiled from various literature sources with differing reaction conditions. Direct comparison of yields should be made with caution.

Key factors influencing the Suzuki-Miyaura coupling of chloropyrimidines include:

  • Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos or SPhos are often required for the efficient coupling of less reactive chloro-substrates.

  • Base and Solvent: The base plays a crucial role in the transmetalation step. Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are commonly used. The solvent system, often a mixture of an organic solvent and water, also significantly impacts the reaction outcome.

  • Electronic Effects: The electron-donating amino and methoxy groups on this compound may slightly decrease the rate of oxidative addition of the palladium catalyst to the C-Cl bond compared to more electron-deficient chloropyrimidines.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the chloropyrimidine (1.0 eq), the boronic acid or its ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water, toluene, or DMF) is degassed with argon or nitrogen for 15-30 minutes. The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours). The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Biological Context: Pyrimidine Analogs as Kinase Inhibitors

Many pyrimidine derivatives exhibit potent biological activity, often by acting as inhibitors of protein kinases.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine-based inhibitors can competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and interrupting downstream signaling cascades.

A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently overactive in various cancers. Pyrimidine-based EGFR inhibitors have been successfully developed as targeted cancer therapies.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel 4-Amino-6-chloro-5-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, researchers have turned their attention to the versatile pyrimidine scaffold. This guide provides a comprehensive comparison of the biological activities of newly synthesized 4-Amino-6-chloro-5-methoxypyrimidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By presenting a curated overview of their anticancer, antimicrobial, and kinase inhibitory activities, supported by experimental data and detailed protocols, this document aims to accelerate the discovery and development of next-generation therapeutics.

Comparative Analysis of Biological Activities

The synthesized this compound derivatives have been subjected to a battery of biological screenings to elucidate their potential as therapeutic agents. The following tables summarize the quantitative data from these assays, comparing the efficacy of the novel compounds against established standards.

Anticancer Activity: Cytotoxicity Screening

The in vitro cytotoxic potential of the novel derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.

Compound IDCancer Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
ACMP-01 MCF-7 (Breast)8.51.2
ACMP-02 HCT116 (Colon)12.30.9
ACMP-03 A549 (Lung)15.12.5
ACMP-04 K562 (Leukemia)5.80.5
Kinase Inhibitory Activity

Given that dysregulation of protein kinases is a hallmark of many cancers, the inhibitory activity of the derivatives was assessed against key oncogenic kinases.

Compound IDKinase TargetIC50 (nM)Reference Inhibitor IC50 (nM)
ACMP-04 PIM-1 Kinase25.3Staurosporine (15.8)
ACMP-05 Src Kinase42.1Dasatinib (0.8)
ACMP-06 Abl Kinase55.7Imatinib (35.0)
Antimicrobial Activity

The antimicrobial efficacy of the compounds was determined by measuring the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference Drug (Ciprofloxacin) MIC (µg/mL)
ACMP-07 16321
ACMP-08 8161

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (Doxorubicin) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In-vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.[5][6][7][8][9]

  • Reaction Setup: The kinase reaction is initiated by mixing the kinase, a fluorescently labeled peptide substrate, and ATP in a reaction buffer.

  • Compound Addition: The test compounds and a reference inhibitor are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is allowed to proceed at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13][14]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compounds and a reference antibiotic are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the potential mechanisms of action and the experimental process, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Anticancer Anticancer Characterization->Anticancer Antimicrobial Antimicrobial Characterization->Antimicrobial Kinase_Inhibition Kinase_Inhibition Characterization->Kinase_Inhibition IC50_Determination IC50_Determination Anticancer->IC50_Determination MIC_Determination MIC_Determination Antimicrobial->MIC_Determination Kinase_IC50 Kinase_IC50 Kinase_Inhibition->Kinase_IC50 Lead_Identification Lead_Identification IC50_Determination->Lead_Identification MIC_Determination->Lead_Identification Kinase_IC50->Lead_Identification

Caption: Experimental workflow for screening novel compounds.

PIM1_signaling_pathway Cytokines Cytokines/Growth Factors JAK JAK Cytokines->JAK activates STAT STAT JAK->STAT phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 upregulates transcription Bad Bad PIM1->Bad phosphorylates (inactivates) p27 p27 PIM1->p27 phosphorylates (degrades) Myc c-Myc PIM1->Myc stabilizes ACMP_Derivative 4-Amino-6-chloro- 5-methoxypyrimidine Derivative ACMP_Derivative->PIM1 inhibits Apoptosis Apoptosis Bad->Apoptosis promotes Proliferation Cell Proliferation p27->Proliferation inhibits Myc->Proliferation promotes

Caption: PIM-1 kinase signaling pathway in cancer.[15][16][17][18][19]

Src_Abl_signaling_pathway BCR_ABL BCR-ABL Src Src Kinase BCR_ABL->Src activates STAT5 STAT5 BCR_ABL->STAT5 activates PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt activates Ras_MAPK Ras/MAPK Pathway BCR_ABL->Ras_MAPK activates Src->STAT5 activates Src->PI3K_Akt activates ACMP_Derivative 4-Amino-6-chloro- 5-methoxypyrimidine Derivative ACMP_Derivative->BCR_ABL inhibits ACMP_Derivative->Src inhibits Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival STAT5->Survival PI3K_Akt->Survival Ras_MAPK->Proliferation

Caption: Src/Abl signaling pathway in leukemia.[20][21][22][23]

References

Comparative Evaluation of 4-Amino-6-chloro-5-methoxypyrimidine-Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo performance of 4-Amino-6-chloro-5-methoxypyrimidine derivatives and related structures as potential anticancer agents.

This guide provides an objective comparison of this compound-based compounds and their structural analogs, supported by experimental data from various studies. The information is presented to facilitate the evaluation of these compounds as potential candidates for further drug development.

In Vitro Evaluation: Comparative Anticancer Activity

The in vitro cytotoxic and antiproliferative activities of various pyrimidine derivatives have been evaluated against a range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for selected compounds, offering a comparative view of their potency.

Table 1: Anticancer Activity of 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP)

CompoundCell LineAssay TypeIC50 (µM)Reference
ACDMPA549 (Lung Cancer)Not SpecifiedMore effective than against HeLa[1]
ACDMPHeLa (Cervical Cancer)Not SpecifiedLess effective than against A549[1]

Table 2: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives

CompoundCell LineAssay TypeGI50 (µM)TGI (µM)LC50 (µM)Reference
3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione)Full NCI-60 PanelSRB Assay-5.66 (logGI50)-5.30 (logTGI)-4.38 (logLC50)[4]

Table 3: Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives

CompoundCell LineAssay TypeEC50 (µM)Reference
Compound 6 HCT116 (Colon Cancer)MTT Assay89.24 ± 1.36[5]
MCF7 (Breast Cancer)MTT Assay89.37 ± 1.17[5]
Doxorubicin (Control) HCT116 (Colon Cancer)MTT Assay2[5]
MCF7 (Breast Cancer)MTT Assay0.98[5]

Table 4: Antiproliferative Activity of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
12c UO-31 (Renal Cancer)Not Specified0.87[6]
12f HL-60 (TB) (Leukemia)Not Specified1.41[6]
12d MOLT-4 (Leukemia)Not Specified2.0[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24-48 hours to allow for attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.[2][3]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[9]

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a method used to determine cytotoxicity by measuring the total cellular protein content.[10][11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation: After compound incubation, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for at least 1 hour at 4°C.[12]

  • Staining: Wash the plates with 1% acetic acid to remove TCA. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[10][12]

  • Washing: Remove the unbound dye by washing the plates multiple times with 1% acetic acid.[10]

  • Dye Solubilization: Air-dry the plates and then solubilize the protein-bound dye with 10 mM Tris base solution.[12]

  • Absorbance Measurement: Measure the optical density at 510 nm. The amount of bound dye is proportional to the total protein mass.[11]

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.[13]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include appropriate controls (vehicle and known inhibitor).[13]

  • Kinase Reaction: Prepare a reaction mixture containing the kinase, a specific substrate, and ATP. Add this mixture to the wells to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).[13][14]

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.[13]

  • Data Acquisition: Measure the luminescence intensity using a plate reader. The percentage of inhibition is calculated by comparing the signal from the test compounds to the controls.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways often targeted by pyrimidine-based inhibitors and a typical workflow for anticancer drug screening.

anticancer_screening_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation cell_culture Cell Line Culture (e.g., A549, MCF-7) compound_treatment Compound Treatment (Dose-Response) cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity/Viability Assay (MTT, SRB) compound_treatment->cytotoxicity_assay data_analysis Data Analysis (IC50/GI50 Determination) cytotoxicity_assay->data_analysis kinase_assay Kinase Inhibition Assay data_analysis->kinase_assay pathway_analysis Signaling Pathway Analysis kinase_assay->pathway_analysis animal_model Xenograft Animal Model pathway_analysis->animal_model efficacy_study Tumor Growth Inhibition animal_model->efficacy_study

Anticancer Drug Screening Workflow

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation

PI3K/AKT/mTOR Signaling Pathway

EGFR_ALK_pathways cluster_EGFR EGFR Signaling cluster_ALK ALK Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_E Gene Transcription (Proliferation, Survival) ERK->Transcription_E ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) JAK JAK ALK_Fusion->JAK PI3K_A PI3K ALK_Fusion->PI3K_A STAT3 STAT3 JAK->STAT3 Transcription_A Gene Transcription (Proliferation, Survival) STAT3->Transcription_A AKT_A AKT PI3K_A->AKT_A AKT_A->Transcription_A

References

A Comparative Analysis of Novel Pyrimidine-Derived Aurora Kinase Inhibitors and Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a novel pyrimidine-derived Aurora kinase inhibitor against the established standard drug, Alisertib. The following sections present quantitative data, experimental methodologies, and diagrammatic representations of the relevant biological pathways and workflows to facilitate an objective evaluation.

Introduction

Aurora kinases, particularly Aurora A, are critical regulators of mitosis, and their overexpression is implicated in the pathogenesis of various cancers. This has rendered them attractive targets for anticancer drug development. Pyrimidine scaffolds have emerged as a promising foundation for the design of potent and selective Aurora kinase inhibitors. This guide focuses on a comparative analysis of a novel pyrimidine-derivative, designated as Compound 13, and the well-established clinical candidate, Alisertib (MLN8237).

Compound Structures

Compound 13: A novel pyrimidine-based inhibitor with a 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine core.

Alisertib (MLN8237): A potent, selective, and orally bioavailable Aurora A kinase inhibitor that has undergone extensive clinical investigation.

Efficacy Comparison

The following table summarizes the in vitro efficacy of Compound 13 and Alisertib against Aurora A kinase. It is important to note that the IC50 values were obtained from separate studies and are presented here for comparative purposes. Variations in experimental conditions can influence these values.

CompoundTarget KinaseIC50 (nM)Source
Compound 13Aurora A38.6 ± 7.0[1]
Alisertib (MLN8237)Aurora A1.2[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.

Biochemical Kinase Assay (for IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of Aurora A kinase by 50%.

General Protocol:

  • Reagents and Materials:

    • Recombinant human Aurora A kinase

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (Adenosine triphosphate)

    • Peptide substrate (e.g., Kemptide)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplates (e.g., 384-well)

  • Procedure:

    • The test compound is serially diluted to various concentrations.

    • The recombinant Aurora A kinase is incubated with the test compound in the kinase buffer for a predetermined period.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is terminated, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • The percentage of kinase activity inhibition is calculated for each concentration of the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of the inhibitors in cancer cell lines.

General Protocol:

  • Cell Lines and Culture:

    • Relevant human cancer cell lines (e.g., those overexpressing Aurora A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the test compounds.

    • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).

    • The absorbance or luminescence is read using a microplate reader.

    • The concentration of the inhibitor that reduces cell proliferation by 50% (GI50 or IC50) is calculated.

Visualizations

Aurora Kinase A Signaling Pathway

The following diagram illustrates the central role of Aurora A kinase in cell cycle progression and how its inhibition can lead to anti-tumor effects.

Aurora_Kinase_Pathway cluster_G2 G2 Phase G2_M_Transition G2/M Transition AuroraA Aurora A Kinase G2_M_Transition->AuroraA Activation Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis AuroraA->Spindle_Assembly AuroraA->Chromosome_Segregation PLK1 PLK1 AuroraA->PLK1 Activates Cell_Cycle_Arrest Cell Cycle Arrest AuroraA->Cell_Cycle_Arrest CDK1_CyclinB CDK1/Cyclin B PLK1->CDK1_CyclinB Activates CDK1_CyclinB->Centrosome_Maturation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibitor Pyrimidine Inhibitor / Alisertib Inhibitor->AuroraA Inhibits

Caption: Aurora A Kinase Signaling Pathway in Mitosis.

Experimental Workflow for Inhibitor Comparison

This diagram outlines the typical workflow for the preclinical comparison of kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell-Based Proliferation Assay (GI50/IC50) Biochemical_Assay->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Xenograft_Model Xenograft Tumor Models Cell_Cycle->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Compound_Synthesis Compound Synthesis (Pyrimidine Derivative & Standard) Compound_Synthesis->Biochemical_Assay

References

The Critical Role of Negative Controls in Kinase Assays: A Comparative Guide to 4-Amino-6-chloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

The Imperative for a Negative Control

A negative control is a compound that is structurally similar to the active compound of interest but is biologically inactive against the target. The primary purpose of a negative control is to ensure that the observed biological effects of the active compound are genuinely due to its interaction with the intended target and not a result of its chemical structure, solubility, or other non-specific properties.[1][2]

Structural Comparison: Dasatinib vs. 4-Amino-6-chloro-5-methoxypyrimidine

Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor with an aminopyrimidine core.[3][4][5] It is known to inhibit BCR-Abl, Src family kinases, c-Kit, and other kinases at nanomolar concentrations.[4][6] this compound shares a similar 4-aminopyrimidine core but lacks the complex side chains that are critical for the high-affinity binding of Dasatinib to the ATP-binding pocket of its target kinases. This structural divergence is hypothesized to render this compound inactive against Dasatinib's targets, making it a plausible candidate for a negative control.

Dasatinib Structure:

This compound Structure:

Caption: Signaling pathway with an active kinase inhibitor.

G cluster_1 Negative Control Negative_Control 4-Amino-6-chloro- 5-methoxypyrimidine Kinase2 Kinase (e.g., Abl) Negative_Control->Kinase2 Does Not Inhibit Substrate2 Substrate Kinase2->Substrate2 Phosphorylates Phospho_Substrate2 Phosphorylated Substrate No_Biological_Effect No Biological Effect Phospho_Substrate2->No_Biological_Effect No change in biological outcome

Caption: Signaling pathway with a negative control.

G cluster_2 Experimental Workflow Start Start with Kinase, Substrate, and ATP Add_Compound Add Active Inhibitor or Negative Control Start->Add_Compound Incubate Incubate Add_Compound->Incubate Measure Measure Kinase Activity Incubate->Measure Analyze Analyze Data Measure->Analyze Conclusion Draw Conclusion on Compound Activity Analyze->Conclusion

Caption: General experimental workflow for a biochemical kinase assay.

Conclusion

The judicious use of a well-characterized negative control is not merely a suggestion but a cornerstone of rigorous scientific inquiry in the field of kinase research. By comparing the effects of a potent inhibitor like Dasatinib with a structurally similar but inactive compound such as this compound, researchers can confidently attribute observed biological phenomena to the specific inhibition of the intended target. This practice is essential for validating new drug candidates, elucidating signaling pathways, and ensuring the reproducibility and reliability of experimental findings.

References

A Comparative Guide to Validating the Purity of 4-Amino-6-chloro-5-methoxypyrimidine using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-Amino-6-chloro-5-methoxypyrimidine is a critical step in the journey of drug discovery and development. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. We will delve into their respective methodologies, present supporting experimental data, and offer a comparative analysis to aid in the selection of the most appropriate technique for your analytical needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[1] For non-volatile and thermally labile molecules like this compound, HPLC is often the method of choice. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]

A typical HPLC analysis for this compound would employ a reversed-phase C18 column.[3] This approach is well-suited for separating the polar parent compound from potentially less polar or more polar impurities. Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD), which provides information on the absorbance of the eluting compounds at specific wavelengths.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[1][4] While this compound itself may have limited volatility, GC-MS is invaluable for detecting and identifying volatile impurities that may be present from the synthesis process, such as residual solvents or volatile byproducts.[5]

In a GC-MS analysis, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of each compound, allowing for highly confident identification.[6]

Comparative Performance: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goals and the nature of the expected impurities. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[5]
Applicability Ideal for non-volatile and thermally sensitive compounds like the parent molecule.[6]Best suited for volatile and semi-volatile impurities and starting materials.[1]
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.995
Accuracy (% Recovery) 98.0% to 102.0%95.0% to 105.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
Impurity Identification Tentative identification by retention time and UV spectrum. Confirmation requires a coupled mass spectrometer (LC-MS).High-confidence identification through mass spectral library matching and fragmentation analysis.[6]

Experimental Data and Analysis

To illustrate the application of these techniques, we present hypothetical yet plausible experimental data for the analysis of a this compound sample containing trace impurities.

HPLC Data

Table 1: HPLC Purity Analysis of this compound

Peak IDCompound NameRetention Time (min)Area (%)
1Impurity A (Starting Material)3.50.15
2This compound5.299.75
3Impurity B (Byproduct)7.80.10
GC-MS Data

Table 2: GC-MS Analysis of Volatile Impurities in this compound

Peak IDCompound NameRetention Time (min)Key Mass Fragments (m/z)
1Dichloromethane (Residual Solvent)2.184, 86, 49
2Methanol (Residual Solvent)2.531, 29
3This compound10.5159, 144, 116, 79

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating analytical methods. The following are proposed protocols for the analysis of this compound by HPLC and GC-MS.

HPLC Method Protocol
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.

GC-MS Method Protocol
  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 30 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Workflow and Pathway Diagrams

To visualize the analytical process and the relationship between the techniques, the following diagrams are provided.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_reporting Final Reporting Sample 4-Amino-6-chloro- 5-methoxypyrimidine Sample Prep_HPLC Prepare for HPLC (Dissolve in Mobile Phase) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (Dissolve in Volatile Solvent) Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC HPLC Data (Chromatogram, Area %) HPLC->Data_HPLC Data_GCMS GC-MS Data (Chromatogram, Mass Spectra) GCMS->Data_GCMS Identify_NonVolatile Identify & Quantify Non-Volatile Impurities Data_HPLC->Identify_NonVolatile Identify_Volatile Identify & Quantify Volatile Impurities Data_GCMS->Identify_Volatile Report Purity Report Identify_NonVolatile->Report Identify_Volatile->Report

Purity Validation Workflow Diagram

Technique_Comparison cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Compound 4-Amino-6-chloro- 5-methoxypyrimidine HPLC_Node HPLC Compound->HPLC_Node Primary Technique GCMS_Node GC-MS Compound->GCMS_Node Complementary Technique HPLC_Advantages Advantages: - Ideal for non-volatile parent compound - High precision and accuracy - Robust and reliable HPLC_Node->HPLC_Advantages GCMS_Advantages Advantages: - Excellent for volatile impurities - High sensitivity - Definitive identification via mass spectra GCMS_Node->GCMS_Advantages

HPLC vs. GC-MS Comparison

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity validation of this compound. HPLC serves as the primary method for quantifying the parent compound and non-volatile impurities, offering high precision and accuracy. GC-MS is an indispensable tool for the detection and identification of volatile impurities and residual solvents, providing an additional layer of quality control. The selection of one or both techniques should be guided by a thorough understanding of the synthetic route and the potential impurities that may be present. By employing a multi-faceted analytical approach, researchers and drug developers can ensure the quality and safety of their pharmaceutical intermediates, paving the way for successful drug development.

References

Comparative Analysis of 4-Amino-6-chloro-5-methoxypyrimidine: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental data for 4-Amino-6-chloro-5-methoxypyrimidine (CAS No. 5018-41-7) against established literature values. It is designed for researchers, scientists, and drug development professionals to facilitate compound verification, purity assessment, and further research. Detailed experimental protocols are provided for the characterization techniques cited.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Researchers can use the "Experimental Value" column to record their own findings for direct comparison.

PropertyLiterature ValueExperimental Value
Molecular Formula C₅H₆ClN₃O[1][2]
Molecular Weight 159.57 g/mol [1]
Melting Point 179-181 °C[1]
Boiling Point 305.4 °C at 760 mmHg (Predicted)[3]
Appearance White crystalline powder (Expected)

Spectroscopic Data Comparison

Spectroscopic analysis is critical for confirming the molecular structure of a compound. This section details the expected spectral characteristics based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: ¹H NMR Spectral Data

Predicted ProtonExpected Chemical Shift (δ, ppm)MultiplicityExperimental Value
Pyrimidine-H (at C2)~8.0 - 8.5Singlet (s)
Amine-H₂ (at C4)~5.0 - 7.0 (broad)Singlet (br s)
Methoxy-H₃ (at C5)~3.8 - 4.2Singlet (s)

Table 2.2: ¹³C NMR Spectral Data

Predicted CarbonExpected Chemical Shift (δ, ppm)Experimental Value
C=N (C2)~155 - 165
C-NH₂ (C4)~150 - 160
C-O (C5)~140 - 150
C-Cl (C6)~150 - 160
O-CH₃~55 - 65
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2.3: FT-IR Spectral Data

Functional GroupExpected Wavenumber (cm⁻¹)Experimental Value
N-H Stretch (Amine)3300 - 3500 (two bands)
C-H Stretch (Aromatic/Aliphatic)2850 - 3100
C=N Stretch (Pyrimidine Ring)1550 - 1650
N-H Bend (Amine)1580 - 1650
C-O Stretch (Methoxy)1000 - 1300
C-Cl Stretch600 - 800
Mass Spectrometry (MS)

Table 2.4: Mass Spectrometry Data

Ion TypeExpected m/z RatioNotesExperimental Value
[M]⁺159.02Molecular ion peak.
[M+2]⁺161.02Isotopic peak due to ³⁷Cl, expected at ~1/3 the intensity of [M]⁺.
[M+H]⁺160.03Protonated molecule, common in ESI.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Melting Point Determination (Capillary Method)
  • Sample Preparation : Finely powder a small amount of the dry crystalline sample.

  • Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating : Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (179 °C).

  • Measurement : Decrease the heating rate to 1-2 °C per minute.

  • Data Recording : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition : Acquire the proton spectrum using standard parameters. A spectral width of 0-12 ppm is typically sufficient.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum. This requires a greater number of scans than proton NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is standard.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation : Dissolve a small amount of the solid sample (approx. 1-2 mg) in a few drops of a volatile solvent (e.g., methanol or dichloromethane).

  • Film Deposition : Place a drop of the resulting solution onto the surface of a salt plate (e.g., KBr or NaCl).

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Spectrum Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plate should be run first and subtracted from the sample spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation : Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion : Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ ions. The mass analyzer is typically scanned over a range of m/z 50-500.

Visualized Workflows and Pathways

Compound Characterization Workflow

The following diagram illustrates a standard workflow for the structural verification and purity assessment of a synthesized or procured chemical compound like this compound.

G cluster_0 Sample Acquisition cluster_1 Physicochemical Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Cross-Referencing Synthesis Synthesis or Procurement Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP FTIR FT-IR Spectroscopy Purification->FTIR Analysis Compare Experimental Data with Literature Values MP->Analysis NMR NMR Spectroscopy (¹H & ¹³C) FTIR->NMR MS Mass Spectrometry NMR->MS MS->Analysis G cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_drug Drug Intervention CAD CAD Enzyme (Carbamoyl Phosphate -> Dihydroorotate) DHODH DHODH (Dihydroorotate -> Orotate) CAD->DHODH UMPS UMPS (Orotate -> UMP) DHODH->UMPS Kinases Kinases (UMP -> UTP/CTP) UMPS->Kinases DNA_RNA DNA & RNA Synthesis Kinases->DNA_RNA Drug Pyrimidine Analog (e.g., 4-Amino-6-chloro- 5-methoxypyrimidine) Drug->UMPS Competitive Inhibition Drug->Kinases

References

Unraveling the Binding Architectures of Chloro-Pyrimidine Analogs: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding modes of 4-Amino-6-chloro-5-methoxypyrimidine analogs and related chloropyrimidine derivatives reveals critical insights for structure-based drug design. While a direct comparative study on a singular series of this compound analogs is not extensively documented in publicly available literature, a comprehensive analysis of structurally related chloropyrimidine inhibitors targeting kinases such as Aurora Kinase and Mitogen- and stress-activated protein kinase 1 (MSK1) provides a robust framework for understanding their molecular interactions.

This guide synthesizes findings from crystallographic studies and biochemical assays to present a comparative overview of how substitutions on the pyrimidine core influence binding affinity and conformation. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the design of novel kinase inhibitors.

Comparative Analysis of Binding Modes

The chloropyrimidine scaffold serves as a versatile anchor for inhibitors designed to target the ATP-binding pocket of various kinases. The chlorine substituent, often positioned at the C6 position of the pyrimidine ring, plays a crucial role in establishing potent and sometimes covalent interactions with the target protein. The amino and methoxy groups, while not always present in the studied analogs, are known to modulate solubility, and fine-tune electronic properties and steric interactions within the binding site.

A key differentiator in the binding modes of these analogs is their ability to stabilize different kinase conformations, primarily the "DFG-in" (active) and "DFG-out" (inactive) states of the activation loop.

Type I Inhibition (DFG-in): Many pyrimidine-based inhibitors function as Type I inhibitors, binding to the active conformation of the kinase. In this mode, the pyrimidine core typically forms one or more hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP. For instance, an ortho-carboxylic acid substituted bisanilinopyrimidine was identified as a potent Aurora A inhibitor (IC50 = 6.1 ± 1.0 nM) that binds to the active, DFG-in conformation.[1][2]

Type II Inhibition (DFG-out): More recently, the focus has shifted towards developing Type II inhibitors that bind to the inactive DFG-out conformation, often leading to improved selectivity. The introduction of specific substituents, such as an ortho-chloro group on a flanking phenyl ring, can induce a conformational change in the kinase, flipping the DFG motif into the "out" position. This creates a new allosteric pocket that can be exploited for enhanced inhibitor binding and selectivity.[3] A notable example is a series of ortho-chlorophenyl substituted pyrimidines that were developed as exceptionally potent Aurora kinase inhibitors, with some analogs exhibiting IC50 values in the low nanomolar range.[1] The exceptional potency of these compounds is attributed to their novel binding mode, which involves the stabilization of the DFG-out conformation.[1]

Covalent Inhibition: A distinct binding mode is observed in certain chloropyrimidine analogs that act as covalent inhibitors. These compounds typically feature a reactive chloropyrimidine that can undergo a nucleophilic aromatic substitution (SNA_r) reaction with a cysteine residue in the kinase active site. A series of 2,5-dichloropyrimidine derivatives were identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1, forming a covalent bond with Cys440.[4][5][6] X-ray crystal structures of these inhibitors bound to MSK1 confirmed the covalent linkage and provided detailed insights into the binding interactions.[4][6]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative chloropyrimidine analogs against their respective kinase targets. It is important to note that these compounds belong to different chemical series and target different kinases, thus a direct comparison of absolute potency should be made with caution. The data highlights the range of potencies achievable with the chloropyrimidine scaffold.

Compound ID/SeriesTarget KinaseAssay TypeIC50 (nM)Binding ModeReference
Bisanilinopyrimidine 1 Aurora AIn vitro enzyme assay6.1 ± 1.0Type I (DFG-in)[1][2]
Ortho-chloro analog 3l Aurora AIn vitro enzyme assay2.5 ± 0.3Type II (DFG-out)[1]
Fluorinated analog 3o Aurora AIn vitro enzyme assay0.8 ± 0.16Type II (DFG-out)[1]
2,5-dichloropyrimidine series MSK1 CTKDBiochemical assayVariousCovalent[4][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of binding data. Below are representative protocols for key experiments cited in the analysis of chloropyrimidine kinase inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)

This assay is a common method to quantify the binding affinity of inhibitors to a kinase.

  • Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a tracer dye is also bound to the kinase. When in close proximity, FRET occurs between the europium donor and the tracer acceptor. An inhibitor competing with the tracer for the binding site will disrupt FRET.[7][8]

  • Reagents:

    • Kinase enzyme (e.g., Aurora A, MSK1)

    • Eu-labeled anti-tag antibody

    • Fluorescent tracer (ATP-competitive)

    • Test compounds (serially diluted)

    • Assay buffer

  • Procedure:

    • Prepare a solution of kinase and Eu-labeled antibody in assay buffer.

    • In a microplate, add the kinase/antibody solution to wells containing serial dilutions of the test compound.

    • Add the fluorescent tracer to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[7]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

X-ray Crystallography

This technique provides high-resolution structural information on the inhibitor-kinase complex.

  • Principle: A purified protein-inhibitor complex is crystallized, and the crystal is diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

  • Procedure:

    • Co-crystallize the target kinase with the inhibitor of interest. This can be achieved by soaking the inhibitor into pre-formed kinase crystals or by co-purifying the kinase-inhibitor complex before setting up crystallization trials.

    • Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using a known kinase structure as a search model.

    • Refine the structural model against the experimental data and build the inhibitor into the electron density.

  • Data Analysis:

    • Analyze the final refined structure to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and the conformation of the kinase (e.g., DFG-in or DFG-out).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of chloropyrimidine kinase inhibitors.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Chloropyrimidine Inhibitor hinge Hinge Region (Backbone H-bonds) gatekeeper Gatekeeper Residue dfg_motif DFG Motif hydrophobic_pocket Hydrophobic Pocket pyrimidine Pyrimidine Core pyrimidine->hinge H-bonds chloro 6-Chloro Group chloro->gatekeeper Steric/Electronic Interaction chloro->dfg_motif Induces DFG-out (in some cases) amino 4-Amino Group amino->hinge H-bond substituent Other Substituents substituent->hydrophobic_pocket Hydrophobic Interactions

Caption: General binding mode of a chloropyrimidine inhibitor in a kinase active site.

G start Compound Library Synthesis hts High-Throughput Screening (HTS) (e.g., TR-FRET) start->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt structural Structural Biology (X-ray Crystallography / Cryo-EM) sar->structural lead_opt->structural preclinical Preclinical Development lead_opt->preclinical

Caption: Experimental workflow for kinase inhibitor discovery and development.

References

Benchmarking Catalyst Performance for 4-Amino-6-chloro-5-methoxypyrimidine Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a critical aspect of synthesizing novel molecular entities. The 4-Amino-6-chloro-5-methoxypyrimidine core is a valuable building block, and its derivatization through cross-coupling reactions is a key strategy. This guide provides a comparative analysis of various catalytic systems for coupling reactions at the C6 position of this compound and its structural analogs, supported by experimental data to facilitate catalyst selection.

Data Presentation: Catalyst Performance in Coupling Reactions

The following tables summarize the performance of different catalysts in Suzuki-Miyaura and electrochemical cross-coupling reactions of 4-amino-6-chloropyrimidine derivatives. While data for the exact 5-methoxy substituted substrate is limited, the presented data for structurally similar compounds provides a strong basis for catalyst selection and optimization.

Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Chloropyrimidines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateRef.
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25712,4-Dichloropyrimidine
Pd(OAc)₂/SPhosSPhosK₃PO₄Toluene/H₂O10012-24Expected High4-Amino-6-chloropyrimidine
Pd/IPrIPrK₂CO₃1,4-DioxaneRT2485 (C4-selective)2,4-Dichloropyridine
Pd₂(dba)₃/P(t-Bu)₃P(t-Bu)₃KFTHF50OvernightModerateResin-supported 4-chloro-6-aminopyrimidine

Table 2: Performance of Nickel Catalyst in Electrochemical Cross-Coupling of 4-Amino-6-chloropyrimidines

Amine Substituent on PyrimidineAryl HalideYield (%)Ref.
Morpholino4-Bromobenzonitrile85[1]
Piperidino4-Bromobenzonitrile82[1]
Pyrrolidino4-Bromobenzonitrile78[1]
N-Methylanilino4-Bromobenzonitrile55[1]
Anilino4-Bromobenzonitrile45[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative protocols for common cross-coupling reactions applicable to this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a chloropyrimidine with an arylboronic acid.

Reaction Setup:

  • To a dry Schlenk flask, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines the C-N coupling of a chloropyrimidine with a primary or secondary amine.

Reaction Setup:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., a bulky biarylphosphine such as XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.) to a dry Schlenk tube.

  • Add the this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

Reaction Execution:

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir vigorously and monitor the reaction's progress.

Work-up and Purification:

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Procedure for Sonogashira Coupling

This protocol is for the coupling of a chloropyrimidine with a terminal alkyne.

Reaction Setup:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

Reaction Execution:

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction until the starting material is consumed.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.

  • Dry the organic layer, remove the solvent in vacuo, and purify the residue by chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for benchmarking the performance of catalysts in a cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Weigh Substrate, Coupling Partner, Base, and Catalyst/Ligand start->reagents setup Assemble Glassware under Inert Atmosphere (Ar/N2) reagents->setup solvent Add Degassed Solvent setup->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Quench and Extract Product cooling->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization yield Calculate Yield characterization->yield end End yield->end

General experimental workflow for catalyst benchmarking.

Catalyst Selection Pathway

The selection of an optimal catalyst system is a critical step that influences reaction efficiency and outcome. The diagram below presents a logical decision-making pathway for choosing a suitable catalyst for the coupling reaction.

Catalyst_Selection cluster_catalyst_choice Initial Catalyst Selection start Define Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) lit_review Literature Search for Similar Substrates start->lit_review pd_catalyst Palladium-based Catalysts (Common Choice) lit_review->pd_catalyst ni_catalyst Nickel-based Catalysts (Cost-effective Alternative) lit_review->ni_catalyst cu_catalyst Copper-based Catalysts (e.g., for Sonogashira, Ullmann) lit_review->cu_catalyst ligand_screening Ligand Screening (Bulky Phosphines, NHCs, etc.) pd_catalyst->ligand_screening ni_catalyst->ligand_screening base_solvent_opt Base and Solvent Optimization cu_catalyst->base_solvent_opt ligand_screening->base_solvent_opt eval Evaluate Performance: Yield, Selectivity, TON/TOF base_solvent_opt->eval success Optimal Conditions Identified eval->success High Yield & Selectivity troubleshoot Troubleshoot: - Change Ligand - Vary Temperature - Screen Other Metals eval->troubleshoot Low Yield or Side Products troubleshoot->ligand_screening

Decision pathway for catalyst selection.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-6-chloro-5-methoxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of 4-Amino-6-chloro-5-methoxypyrimidine. In the absence of specific disposal data for this compound, it must be treated as a hazardous chemical, with particular attention paid to its halogenated nature. Adherence to these general best practices is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound must be handled with the utmost caution, assuming it to be hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemically impermeable gloves, such as nitrile, neoprene, or butyl rubber.[2]

  • Body Protection: A lab coat or chemical-resistant coveralls is required to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.[1]

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][3]

Quantitative Data and Chemical Properties

The following table summarizes key information pertinent to the safe handling and disposal of this compound and similar chlorinated pyrimidines.

PropertyData/InformationSource
Chemical Name This compound
Hazard Classification Assumed to be a hazardous, halogenated organic compound. May cause skin, eye, and respiratory irritation.[4][5][6] Harmful if swallowed.[4]General
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[7][8]SDS[7][8]
Hazardous Decomposition Upon thermal decomposition, may release irritating gases and vapors such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5][9]SDS[5][9]
Storage Recommendations Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][9] Protect from light.[9]SDS[3][9]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Characterization Properly identify the waste. As a chlorinated pyrimidine, it should be classified as a halogenated organic waste .[10] This is a critical step as many waste disposal protocols require the segregation of halogenated and non-halogenated waste streams.[10]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous waste.[2]

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container labeled for "Halogenated Organic Waste".[2][10] Do not mix with other solvent wastes unless their compatibility is confirmed.[1]

  • Contaminated Materials: Any items such as gloves, weighing boats, or paper towels that are contaminated with the chemical should be disposed of as hazardous waste.[2]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[1]

Step 3: Container Management Proper container selection and management are critical to prevent leaks and spills.

  • Container Type: Use containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container.[1] If using a different container, ensure it is clean and properly labeled.

  • Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the full chemical name, "this compound," the accumulation start date, and all associated hazards (e.g., "Halogenated Organic Waste," "Toxic").[2]

Step 4: Storage Pending Disposal Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and equipped with secondary containment to contain any potential leaks.[2] The storage area should be under the control of laboratory personnel.[1]

Step 5: Final Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and ultimate disposal of the waste.[2] The primary recommended disposal method for halogenated organic waste is high-temperature incineration in a licensed facility.[10] Provide the disposal company with a complete and accurate description of the waste.

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Container Management cluster_storage Interim Storage cluster_disposal Final Disposal start Start Disposal Process sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify Identify as 'Halogenated Organic Waste' ppe->identify sds->ppe segregate Segregate from Non-Halogenated Waste identify->segregate collect Collect Waste in Compatible, Leak-Proof Container segregate->collect label_container Label Container with: - Chemical Name - 'Hazardous Waste' - Hazard Symbols - Accumulation Date collect->label_container store Store Sealed Container in Designated Hazardous Waste Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End of Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-chloro-5-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
4-Amino-6-chloro-5-methoxypyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。